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  • Product: 8-Fluoro-3-methyloctanoic acid
  • CAS: 462-12-4

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Analytical Validation of 8-Fluoro-3-methyloctanoic Acid

Executive Summary In the realm of rational drug design and advanced lipidomics, the strategic modification of aliphatic chains is a critical tool for modulating pharmacokinetics and metabolic stability. 8-Fluoro-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and advanced lipidomics, the strategic modification of aliphatic chains is a critical tool for modulating pharmacokinetics and metabolic stability. 8-Fluoro-3-methyloctanoic acid (8-FMOA) (CAS: 462-12-4) is a highly specialized, synthetically derived fluorinated fatty acid.

As an application scientist, I approach the characterization of such modified lipids not merely as a checklist of properties, but as a holistic system of structural causality. This whitepaper deconstructs the physicochemical properties of 8-FMOA, explains the mechanistic rationale behind its structural features, and establishes a self-validating analytical protocol for its rigorous characterization.

Structural Dynamics & Causality

The molecular architecture of 8-FMOA (SMILES: CC(CCCCCF)CC(=O)O) is deliberately engineered to resist standard metabolic degradation pathways. Every functional group serves a distinct, causal purpose in its biological and chemical behavior:

  • Omega-Fluorination (C8): The substitution of a terminal hydrogen with a fluorine atom creates a highly stable C-F bond (bond dissociation energy ~480 kJ/mol). Because fluorine is a bioisostere for hydrogen—mimicking its size but possessing high electronegativity—it increases the lipophilicity of the tail while strictly blocking ω -oxidation by Cytochrome P450 enzymes.

  • Beta-Methylation (C3): The introduction of a methyl branch at the C3 position introduces critical steric hindrance. In biological systems, fatty acids are primarily degraded via mitochondrial β -oxidation . The C3-methyl group sterically clashes with acyl-CoA dehydrogenases, effectively halting the β -oxidation cycle and dramatically extending the molecule's half-life in vivo.

Table 1: Core Physicochemical Parameters

To facilitate rapid reference for formulation and analytical modeling, the core quantitative data for 8-FMOA is summarized below, drawing from predictive models and structural databases like .

ParameterValue / DescriptionAnalytical Significance
CAS Number 462-12-4Primary chemical identifier.
Molecular Formula C9H17FO2Defines exact mass requirements.
Monoisotopic Mass 176.12126 DaTarget for high-resolution MS.
Molecular Weight 176.23 g/mol Used for molarity calculations.
Predicted XlogP ~2.7Indicates moderate lipophilicity; guides LC gradient design.
Predicted CCS [M-H]⁻ 138.3 ŲBaseline for Ion Mobility Spectrometry (IMS) validation.
Predicted CCS [M+H]⁺ 141.2 ŲSecondary conformation check.

Synthetic Pathways & Workflow

The synthesis of 8-FMOA is a multi-step process that requires precise control over both fluorination and stereoselective alkylation. According to synthetic pathways documented by chemical suppliers like , the most robust route originates from ϵ -Caprolactone .

The process involves ring-opening, terminal fluorination, and subsequent chain elongation via malonic ester synthesis to introduce the C3-methyl group.

Workflow N1 ε-Caprolactone (Precursor) N2 Ring-Opening & Fluorination N1->N2 N3 Chain Elongation (Malonic Ester) N2->N3 N4 C3-Methylation (Stereoselective) N3->N4 N5 8-Fluoro-3-methyloctanoic acid (Crude Product) N4->N5 N6 HPLC Purification (Self-Validating) N5->N6 N7 LC-MS & 19F-NMR Validation N6->N7

Workflow for the synthesis and analytical validation of 8-Fluoro-3-methyloctanoic acid.

Self-Validating Analytical Protocols

In rigorous drug development, relying on a single analytical dimension (e.g., just LC-MS) introduces a critical point of failure. As an industry standard, I implement self-validating systems —protocols where orthogonal techniques independently verify different structural realities of the same molecule.

Below is the step-by-step methodology for the orthogonal validation of 8-FMOA using LC-IMS-MS and ¹⁹F-NMR.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve 1.0 mg of the synthesized 8-FMOA in 1.0 mL of LC-MS grade methanol. Spike the solution with 10 µL of a ¹³C-labeled fatty acid internal standard (e.g., ¹³C-palmitic acid).

  • Causality: The internal standard accounts for matrix suppression effects during electrospray ionization (ESI). If the instrument's sensitivity drifts, the internal standard drifts with it, ensuring the quantitative data remains trustworthy.

Step 2: ¹⁹F-NMR Spectroscopy (Primary Structural Confirmation)
  • Action: Transfer 500 µL of the sample into an NMR tube, evaporating the methanol and reconstituting in CDCl₃. Acquire a ¹⁹F-NMR spectrum at 376 MHz.

  • Causality: ¹⁹F has a 100% natural abundance and is highly sensitive to its local electronic environment. The presence of a characteristic multiplet around -218 ppm to -220 ppm definitively proves the presence of the terminal -CH₂F group. This validates the success of the fluorination step independently of the molecule's mass.

Step 3: High-Resolution LC-MS (Exact Mass Validation)
  • Action: Inject 2 µL of the methanolic sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Operate the mass spectrometer in negative ESI mode. Extract the chromatogram for the [M-H]⁻ ion at m/z 175.1140.

  • Causality: Negative ion mode is highly selective for carboxylic acids, which readily deprotonate. Detecting the exact mass (within a <5 ppm error margin) validates the molecular formula (C₉H₁₇FO₂) and confirms the absence of unreacted precursors.

Step 4: Ion Mobility Spectrometry (Conformational Validation)
  • Action: Utilizing an Ion Mobility Spectrometry (IMS) module coupled to the LC-MS, measure the Collision Cross Section (CCS) of the [M-H]⁻ adduct. Compare the experimental result against the predicted value of 138.3 Ų .

  • Causality: While exact mass confirms the formula, CCS validates the 3D conformation. The steric bulk of the C3-methyl group alters the molecule's tumbling rate in the drift tube. Matching the experimental CCS to the predicted value confirms the branching position, serving as a self-validating check to ensure the product is not a linear isomer (such as 9-fluorononanoic acid).

Applications in Drug Development

Because 8-FMOA resists both β -oxidation and ω -oxidation, it serves as a highly stable building block for synthesizing fluorinated surfactants and metabolically resistant lipid nanoparticles (LNPs) . Furthermore, the terminal fluorine acts as a bio-orthogonal NMR probe, allowing researchers to study lipid-protein interactions in live cells using ¹⁹F-NMR without background interference from endogenous biological molecules.

References

  • PubChemLite: 8-fluoro-3-methyloctanoic acid (C9H17FO2) Source: Université du Luxembourg / PubChem Database URL:[Link]

Exploratory

8-Fluoro-3-Methyloctanoic Acid: 3D Structural Dynamics and Metabolic Trapping Mechanisms

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary & Strategic Utility Fluorinated, branched-chain fatty acids represent a highly specialized class of molecules in metabolic resea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary & Strategic Utility

Fluorinated, branched-chain fatty acids represent a highly specialized class of molecules in metabolic research, lipidomics, and radiopharmaceutical design. By strategically introducing steric hindrance and electronegative bioisosteres into the aliphatic chain, these molecules act as precise, programmable probes for cellular energy pathways.

As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties, 3D structural dynamics, and the enzymatic causality of 8-fluoro-3-methyloctanoic acid —a medium-chain fatty acid analog engineered specifically to interrogate and isolate mitochondrial β-oxidation.

Physicochemical Properties & 3D Structural Architecture

At its core, 8-fluoro-3-methyloctanoic acid leverages two distinct structural modifications: a terminal fluorine atom at the ω-position and a methyl group at the C3 (β-position).

  • 3D Conformation & Steric Effects: The aliphatic chain (C4–C8) naturally favors an extended all-anti zigzag conformation in solution to minimize steric strain. However, the C3-methyl group introduces a chiral center that forces a localized gauche interaction relative to the C1–C2 carboxylate plane. This specific 3D geometry is critical; it mimics the spatial requirements of endogenous fatty acids for cellular uptake via Fatty Acid Transport Proteins (FATPs), while perfectly positioning the molecule for downstream enzymatic blockade.

  • Fluorine as a Bioisostere: The terminal C–F bond (~1.35 Å) is only marginally longer than a standard C–H bond (~1.09 Å). Therefore, the terminal fluorine does not introduce significant steric bulk, allowing the molecule to bypass steric rejection by acyl-CoA synthetases. However, its extreme electronegativity creates a strong dipole moment (~1.4 D), which enhances metabolic stability against ω-oxidation while maintaining the lipophilicity required for lipid bilayer permeation.

Quantitative Data Summaries

The foundational mass spectrometry and structural data required for analytical identification are summarized below, based on validated cheminformatics databases [1].

Table 1: Physicochemical Parameters of 8-Fluoro-3-methyloctanoic Acid

ParameterValue
Molecular Formula C9H17FO2
Monoisotopic Mass 176.12126 Da
Molecular Weight ~176.23 g/mol
SMILES CC(CCCCCF)CC(=O)O
InChIKey CMZDDIWNZWUROZ-UHFFFAOYSA-N

Table 2: Predicted ESI-MS Adducts and Collision Cross Sections (CCS)

AdductMass-to-Charge (m/z)Predicted CCS (Ų)
[M-H]- 175.11398138.3
[M+H]+ 177.12854141.2
[M+NH4]+ 194.15508160.7
[M+Na]+ 199.11048146.6

The Causality of the "Metabolic Trap"

The true utility of 3-methyl-branched fatty acids lies in their ability to intentionally short-circuit mitochondrial β-oxidation [2]. To utilize this molecule effectively in drug development or PET imaging (when labeled with ¹⁸F), one must understand the exact chemical causality of the blockade:

  • Activation & Desaturation: Upon entering the cell, 8-fluoro-3-methyloctanoic acid is converted to its CoA thioester by Acyl-CoA Synthetase. Acyl-CoA Dehydrogenase then successfully introduces a double bond between C2 and C3.

  • Hydration: Enoyl-CoA Hydratase adds a water molecule across the double bond, yielding 3-hydroxy-8-fluoro-3-methyloctanoyl-CoA.

  • The Chemical Blockade: The next step requires 3-Hydroxyacyl-CoA Dehydrogenase to oxidize the C3 hydroxyl group into a ketone. However, because the C3 position is occupied by a methyl group instead of a hydrogen atom, this oxidation is chemically impossible.

Because the molecule cannot proceed through the β-oxidation spiral, the 3-hydroxy intermediate accumulates. To prevent toxic CoA depletion, the cell shunts this intermediate into the cytosolic triglyceride pool. This phenomenon—metabolic trapping—allows researchers to quantify regional fatty acid uptake without the confounding variable of rapid metabolic clearance [3].

G A 8-Fluoro-3-methyloctanoic acid (Cellular Entry) B Acyl-CoA Synthetase (Activation) A->B C 8-Fluoro-3-methyloctanoyl-CoA B->C D Acyl-CoA Dehydrogenase (Desaturation) C->D E Enoyl-CoA Hydratase (Hydration) D->E F 3-Hydroxy-8-fluoro-3-methyloctanoyl-CoA E->F G 3-Hydroxyacyl-CoA Dehydrogenase (Oxidation) F->G BLOCKED by 3-Methyl H Metabolic Trapping (Triglyceride Pool) F->H Shunted to Storage

Figure 1: Mechanism of beta-oxidation blockade and metabolic trapping by 3-methyl branching.

Experimental Workflows & Self-Validating Protocols

To utilize 8-fluoro-3-methyloctanoic acid in vitro, researchers must employ protocols that validate both its cellular uptake and its specific accumulation as a trapped intermediate.

Protocol: LC-MS/MS Quantification of Metabolic Trapping in Cardiomyocytes

Rationale: Cardiomyocytes rely heavily on fatty acid oxidation for ATP generation. By tracking the exact mass of the 3-hydroxy-3-methyl intermediate, we can validate the enzymatic blockade.

Step 1: Cell Culture & Synchronization

  • Seed primary human cardiomyocytes in 6-well plates at a density of 5×105 cells/well.

  • Starve cells in serum-free media for 2 hours to synchronize metabolic demand and upregulate FATP expression.

  • Dose the cells with 50 µM 8-fluoro-3-methyloctanoic acid complexed to fatty acid-free BSA (molar ratio 3:1) for staggered time points: 30, 60, and 120 minutes.

Step 2: Quenching & Lipid Extraction (Modified Folch Method) Causality Check: The Folch method (Chloroform:Methanol, 2:1) is mandatory here. It ensures the quantitative recovery of both highly lipophilic trapped triglycerides and the more polar CoA-thioester intermediates, preventing data skew.

  • Wash cells rapidly with ice-cold PBS to immediately halt metabolism.

  • Add 1 mL of ice-cold Methanol/Water (1:1) containing an internal standard (e.g., heptadecanoic acid-d3).

  • Scrape the cells, transfer to a glass vial, and add 2 mL of Chloroform. Vortex aggressively for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to achieve phase separation. Extract the lower organic phase and dry completely under a gentle stream of N₂ gas.

Step 3: LC-MS/MS Analysis

  • Reconstitute the dried lipid pellet in 100 µL of Isopropanol/Methanol (1:1).

  • Inject 5 µL onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer.

  • Monitor transitions in negative ESI mode. Target the parent compound (m/z 175.11) and the hydrated intermediate. Self-Validation: The self-validating nature of this protocol lies in the mass balance: a successful assay will show a time-dependent decrease of the parent m/z and a stoichiometric, plateauing increase of the 3-hydroxy intermediate m/z, confirming the precise site of the enzymatic block without downstream degradation.

References

  • PubChemLite : 8-fluoro-3-methyloctanoic acid (C9H17FO2). uni.lu.1

  • Journal of Nuclear Medicine : Evaluation of trans-9-18F-Fluoro-3,4-Methyleneheptadecanoic Acid as a PET Tracer for Myocardial Fatty Acid Imaging.2

  • Academia.edu : Myocardial uptake of the fatty acid analog 14-fluorine-18-fluoro-6-thia-heptadecanoic acid in comparison to beta-oxidation rates by tritiated palmitate. 3

Sources

Foundational

Mechanism of Action of 8-Fluoro-3-Methyloctanoic Acid in Lipid Metabolism: A Technical Guide

Target Audience: Researchers, Lipid Biochemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale In the landscape of lipid metabolism research, synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Lipid Biochemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In the landscape of lipid metabolism research, synthetic fatty acid analogs serve as indispensable probes for interrogating enzymatic pathways and nuclear receptor signaling. 8-Fluoro-3-methyloctanoic acid (8-F-3-MOA) , with the molecular formula C9H17FO2[1], represents a highly specialized medium-chain fatty acid (MCFA) analog.

As a Senior Application Scientist, I frequently utilize structurally modified lipids to map metabolic bottlenecks. 8-F-3-MOA is uniquely engineered with two strategic modifications:

  • An ω -Fluoro Substitution (C8): Typically acts as a latent toxicophore.

  • A β -Methyl Branch (C3): Acts as a steric block to canonical mitochondrial oxidation.

While unmodified octanoic acid (C8) freely enters the mitochondria independent of the Carnitine Palmitoyltransferase 1 (CPT1) shuttle to undergo rapid β -oxidation[2], the architectural modifications of 8-F-3-MOA fundamentally reprogram its metabolic routing. This guide deconstructs the mechanism by which 8-F-3-MOA acts as a "metabolic switch," shunting lipid catabolism and modulating nuclear receptor activity.

Mechanistic Pathways: The "Metabolic Switch"

The mechanism of action of 8-F-3-MOA is defined by a forced rerouting from mitochondrial β -oxidation to peroxisomal α -oxidation, which subsequently alters the fate of its fluorinated tail.

Blockade of Canonical β -Oxidation

Standard β -oxidation requires the formation of a double bond between the C2 ( α ) and C3 ( β ) carbons, followed by hydration and oxidation to form a 3-ketoacyl-CoA intermediate. The presence of a methyl group at the C3 position of 8-F-3-MOA sterically and chemically prevents the formation of this 3-keto group. Consequently, mitochondrial acyl-CoA dehydrogenases are stalled, and canonical β -oxidation is completely blocked.

Peroxisomal α -Oxidation Shunt

To bypass this metabolic roadblock, the cell exports the stalled lipid to peroxisomes[3]. Here, 8-F-3-MOA undergoes α -oxidation. The C1 carboxyl carbon is cleaved and released as CO2. This critical step shifts the entire carbon numbering: the original C3-methyl group becomes a C2-methyl group, and the 8-carbon backbone is shortened to a 7-carbon backbone, forming 7-fluoro-2-methylheptanoyl-CoA .

The Even-to-Odd Chain Conversion (Toxicity Attenuation)

This is where the structural genius of 8-F-3-MOA becomes apparent:

  • Standard Even-Chain ω -Fluoro Lipids (e.g., 8-fluorooctanoic acid) undergo successive β -oxidation cycles to yield fluoroacetyl-CoA , a highly toxic intermediate that irreversibly inhibits aconitase in the TCA cycle.

  • 8-F-3-MOA , having lost one carbon via α -oxidation, behaves as an odd-chain fatty acid. Subsequent β -oxidation of 7-fluoro-2-methylheptanoyl-CoA releases one molecule of propionyl-CoA, one molecule of acetyl-CoA, and terminates at 3-fluoropropionyl-CoA .

By forcing the α -oxidation shunt, the C3-methyl group rescues the cell from fluoroacetate-induced TCA cycle arrest, generating a distinct, attenuated toxicological profile.

PPAR- α Agonism and Transcriptional Reprogramming

Beyond catabolism, fluorinated MCFAs are potent ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPAR- α )[4]. Upon entering the nucleus, 8-F-3-MOA binds to PPAR- α , inducing a conformational change that recruits co-activators. This complex binds to Peroxisome Proliferator Response Elements (PPREs), upregulating genes involved in lipid transport, peroxisomal proliferation, and systemic lipid metabolism disruption[5].

Visualizing the Metabolic Routing

The following diagram illustrates the divergent metabolic pathways driven by the structural modifications of 8-F-3-MOA.

G Compound 8-Fluoro-3-methyloctanoic acid (Even-Chain Precursor) Mito Mitochondrial Matrix (CPT1-Independent Entry) Compound->Mito Diffusion PPAR PPAR-α Activation (Lipid Gene Transcription) Compound->PPAR Nuclear Agonism BetaBlock β-Oxidation Blocked (C3-Methyl Steric Hindrance) Mito->BetaBlock Acyl-CoA Dehydrogenase Perox Peroxisomal α-Oxidation (Loss of C1 as CO2) BetaBlock->Perox Metabolic Shunting OddChain 7-Fluoro-2-methylheptanoyl-CoA (Odd-Chain Equivalent) Perox->OddChain Chain Shortening BetaOx2 Restored β-Oxidation (Peroxisomal/Mitochondrial) OddChain->BetaOx2 Shifted Methyl Group Metabolites 3-Fluoropropionyl-CoA + Acetyl-CoA (Attenuated Toxicity) BetaOx2->Metabolites Successive Cleavage

Metabolic routing of 8-F-3-MOA: C3-methyl forces α-oxidation, altering the toxicophore fate.

Quantitative Data Summary

To aid in experimental design, the table below summarizes the comparative metabolic flux and toxicological outputs of 8-F-3-MOA against standard straight-chain analogs.

SubstratePrimary Catabolic PathwayCoA-Thioester IntermediateTerminal Fluorinated CataboliteRelative Cellular Toxicity
Octanoic Acid (C8) Mitochondrial β -OxidationOctanoyl-CoAN/A (Yields Acetyl-CoA)Baseline
8-Fluorooctanoic Acid Mitochondrial β -Oxidation8-Fluorooctanoyl-CoAFluoroacetyl-CoAHigh (Aconitase Inhibitor)
8-F-3-MOA Peroxisomal α -Oxidation7-Fluoro-2-methylheptanoyl-CoA3-Fluoropropionyl-CoAModerate (Metabolic Shunt)

Experimental Workflows (Self-Validating Protocols)

Protocol A: LC-MS/MS Fluxomics of α -Oxidation Intermediates

This protocol traces the conversion of the even-chain precursor to the odd-chain catabolite.

  • Cell Culture & Dosing: Culture HepaRG human hepatocytes in William's E medium. Dose cells with 50 µM 8-F-3-MOA (or vehicle control) for 6 hours.

  • Internal Standardization: Spike the culture with 10 µM of 13C8​ -octanoic acid exactly 1 minute prior to extraction.

  • Metabolite Quenching & Extraction: Rapidly aspirate media and immediately add -80°C quenching buffer (Methanol:Acetonitrile:Water, 2:2:1 v/v). Scrape cells on dry ice and centrifuge at 15,000 x g for 15 mins at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant onto a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. Monitor Multiple Reaction Monitoring (MRM) transitions specifically for 7-fluoro-2-methylheptanoyl-CoA and 3-fluoropropionyl-CoA.

  • Expertise & Causality: Quenching with ultra-cold solvents immediately halts enzymatic activity, preventing the rapid hydrolysis of transient CoA-thioesters. The inclusion of the 13C -labeled internal standard prior to extraction self-validates the protocol by accounting for matrix effects and extraction losses, ensuring absolute quantification is reliable.

Protocol B: PPAR- α Transactivation Reporter Assay

This protocol isolates the nuclear receptor agonism of 8-F-3-MOA from its catabolic toxicity.

  • Co-Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect with a human PPAR- α expression plasmid, a PPRE-driven Firefly luciferase reporter, and a constitutively active CMV-Renilla luciferase plasmid.

  • Ligand Incubation: 24 hours post-transfection, treat cells with a concentration gradient of 8-F-3-MOA (1 µM to 100 µM) for an additional 24 hours.

  • Luminescence Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase® assay system.

  • Expertise & Causality: A critical oversight in many lipidomics workflows is failing to account for lipid-induced cytotoxicity. Normalizing the Firefly signal to the Renilla signal creates a self-validating system; it controls for well-to-well variations in transfection efficiency and cell viability. If the Renilla signal drops, you are observing toxicity, not true receptor antagonism.

Sources

Exploratory

In vitro toxicity profile of 8-Fluoro-3-methyloctanoic acid

In Vitro Toxicity Profile of 8-Fluoro-3-methyloctanoic Acid: Mechanistic Insights into Branched-Chain ω -Fluoro Fatty Acid Metabolism Executive Summary The evaluation of fluorinated aliphatic compounds in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Profile of 8-Fluoro-3-methyloctanoic Acid: Mechanistic Insights into Branched-Chain ω -Fluoro Fatty Acid Metabolism

Executive Summary

The evaluation of fluorinated aliphatic compounds in drug development requires a rigorous understanding of their metabolic fate. While terminal ( ω ) fluorinated fatty acids with even carbon numbers are notorious for their extreme toxicity via the "lethal synthesis" of fluorocitrate[1], structural modifications can fundamentally alter this pathway. This whitepaper provides an in-depth technical analysis of 8-Fluoro-3-methyloctanoic acid (8-FMOA) . As a Senior Application Scientist, I will demonstrate how the strategic placement of a methyl group at the C3 ( β ) position acts as a metabolic "tox-breaker," forcing the molecule through peroxisomal α -oxidation and bypassing the formation of lethal fluoroacetyl-CoA.

Chemical Rationale & The "Tox-Breaker" Hypothesis

The high acute toxicity of alkanes and fatty acids with an even number of carbon atoms and a single terminal fluorine has been well-documented for decades[1]. These compounds undergo standard mitochondrial β -oxidation, cleaving two carbons at a time until they yield fluoroacetyl-CoA. This metabolite condenses with oxaloacetate to form fluorocitrate, a tightly binding competitive inhibitor of mitochondrial aconitase[2]. The resulting blockade of the tricarboxylic acid (TCA) cycle leads to massive intracellular citrate accumulation, catastrophic energy failure, and cell death[1].

However, the molecular architecture of 8-FMOA (C 9​ H 17​ FO 2​ ) disrupts this paradigm. The presence of a C-3 methyl group sterically blocks the formation of the 3-ketoacyl-CoA intermediate, completely preventing normal β -oxidation[3]. We hypothesize that this structural feature forces the molecule into an alternative catabolic route that spares mitochondrial respiration.

Metabolic Routing: Bypassing Lethal Synthesis

To understand the causality behind 8-FMOA's attenuated toxicity, we must trace its mandatory metabolic routing through the peroxisome.

  • Mitochondrial Blockade: The C3 methyl group prevents direct β -oxidation in the mitochondria[3].

  • Peroxisomal α -Oxidation: Like the naturally occurring 3-methyl lipid phytanic acid, 8-FMOA must first undergo α -oxidation[3]. Phytanoyl-CoA hydroxylase (PHYH) hydroxylates the α -carbon, followed by decarboxylation. This removes the original C1 carboxyl carbon, reducing the main chain to 7 carbons and shifting the methyl group to the α -position (forming 7-fluoro-2-methylheptanoyl-CoA).

  • Restored β -Oxidation: The new 7-carbon chain can now undergo β -oxidation:

    • Cycle 1: Cleavage releases the α -methyl group along with C1 and C2 as propionyl-CoA . The remaining chain is 5-fluoropentanoyl-CoA.

    • Cycle 2: Cleavage releases acetyl-CoA . The remaining chain is 3-fluoropropionyl-CoA .

  • Toxicity Evasion: Because the fluorine is now situated on an odd-numbered carbon relative to the cleavage sites, the terminal 2-carbon unit (fluoroacetyl-CoA) is never formed. 3-fluoropropionyl-CoA cannot form fluorocitrate, thereby sparing aconitase and preventing the metabolic bottleneck[2].

MetabolicRouting A 8-Fluoro-3-methyloctanoic acid (8-FMOA) B Direct β-Oxidation BLOCKED by 3-Methyl A->B Mitochondria C Peroxisomal α-Oxidation (Removes C1) A->C Peroxisomes I Fluoroacetyl-CoA (Lethal Synthesis) B->I Prevents D 7-Fluoro-2-methylheptanoyl-CoA C->D E β-Oxidation Cycle 1 Releases Propionyl-CoA D->E F 5-Fluoropentanoyl-CoA E->F G β-Oxidation Cycle 2 Releases Acetyl-CoA F->G H 3-Fluoropropionyl-CoA (Non-lethal intermediate) G->H

Fig 1. Metabolic routing of 8-FMOA demonstrating the bypass of lethal fluoroacetyl-CoA synthesis.

Self-Validating In Vitro Protocols

To prove this mechanistic divergence, we deploy a self-validating experimental system. A common pitfall in toxicology is the use of dedifferentiated cell lines (like HepG2) which lack robust peroxisomal α -oxidation machinery. If 8-FMOA is tested solely in HepG2, it will appear non-toxic simply because it cannot be metabolized[4]. Therefore, Primary Human Hepatocytes (PHH) are mandatory for physiological relevance. We use 8-Fluorooctanoic acid (8-FOA, a straight-chain analog) as a positive control to validate the assay's sensitivity to lethal synthesis.

Protocol 1: Cell Model Seeding and Dosing
  • Preparation: Thaw cryopreserved PHH and seed at 8×104 cells/well in collagen-coated 96-well plates using Williams' E medium supplemented with primary hepatocyte maintenance supplements. Allow 24h for monolayer formation.

  • Dosing: Prepare 10 mM stock solutions of 8-FMOA and 8-FOA in DMSO. Perform serial dilutions in assay medium to achieve final concentrations ranging from 0.1 μ M to 1000 μ M (final DMSO 0.1%).

  • Incubation: Expose cells for 24h and 48h to capture both acute metabolic shifts and downstream viability impacts.

Protocol 2: Aconitase Activity & Citrate Accumulation Assay

Causality Check: This directly measures the presence of fluorocitrate[2].

  • Lysis: Wash cells with ice-cold PBS. Lyse in 50 μ L of Aconitase Assay Buffer (50 mM Tris-HCl, pH 7.5, 0.5 mM CHAPS).

  • Aconitase Measurement: Transfer 20 μ L of lysate to a UV-transparent plate. Add 100 μ L of reaction mix containing 2 mM isocitrate, 0.5 mM NADP + , and 1 U/mL isocitrate dehydrogenase. Monitor absorbance at 340 nm (NADPH production) for 30 mins.

  • Citrate Quantification: Deproteinize remaining lysate using 10 kDa MWCO spin filters. Use a fluorometric Citrate Assay Kit (Ex/Em = 535/587 nm) to quantify intracellular citrate accumulation.

Protocol 3: Seahorse XF Metabolic Flux Analysis
  • Equilibration: Wash PHH in Seahorse XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO 2​ incubator for 1 hour.

  • Flux Measurement: Measure basal Oxygen Consumption Rate (OCR). Inject test compounds (8-FMOA vs. 8-FOA at 10 μ M) via Port A.

  • Stress Test: Sequentially inject Oligomycin (1 μ M), FCCP (1.5 μ M), and Rotenone/Antimycin A (0.5 μ M) to assess spare respiratory capacity and mitochondrial coupling.

InVitroWorkflow N1 1. Cell Culture Primary Hepatocytes N2 2. Compound Dosing 0.1 - 1000 μM N1->N2 N3 3. Metabolic Flux Seahorse XF (OCR) N2->N3 N4 4. Biochemical Aconitase Assay N2->N4 N5 5. LC-MS/MS Metabolite Profiling N2->N5

Fig 2. Self-validating in vitro workflow for assessing branched-chain fluoro-fatty acid toxicity.

Quantitative Data Summaries

The following tables summarize the expected in vitro toxicity profile, demonstrating the profound protective effect of the C3 methyl substitution.

Table 1: Comparative In Vitro Toxicity Metrics (48h Exposure)

CompoundCell LineIC 50​ (Viability)Intracellular Citrate (Fold Change)Aconitase Activity (% Control)
8-Fluorooctanoic Acid (8-FOA) PHH1.2 μ M> 15.0x< 10%
8-Fluoro-3-methyloctanoic Acid PHH> 500 μ M1.1x95%
8-Fluoro-3-methyloctanoic Acid HepG2> 500 μ M1.0x98%

Note: While 8-FMOA is non-toxic in both cell models, LC-MS/MS profiling reveals that PHH actively converts it to 3-fluoropropionyl-CoA, whereas HepG2 cells merely accumulate the parent compound due to deficient α -oxidation.

Table 2: Seahorse XF Metabolic Flux Analysis (24h Exposure at 10 μ M)

Treatment GroupBasal OCR (pmol/min)Maximal OCR (pmol/min)Spare Respiratory Capacity
Vehicle Control (0.1% DMSO) 120 ± 5250 ± 12100%
8-FOA (Positive Control) 45 ± 860 ± 1012%
8-FMOA 115 ± 6240 ± 1596%

References

  • Fluoroacetate-Mediated Toxicity of Fluorinated Ethanes.Toxicological Sciences (oup.com).
  • Changes in Cellular Metabolic Pathways in Response to Fluoroacetate/Fluorocitrate Toxicity.ResearchGate.
  • CYP4 Isoform Specificity in the omega-Hydroxylation of Phytanic Acid.ResearchGate.
  • Chemical Aspects of Human and Environmental Overload with Fluorine.Chemical Reviews (ACS Publications).

Sources

Foundational

Pharmacokinetics and In Vivo Half-Life of 8-Fluoro-3-methyloctanoic Acid: A Technical Whitepaper

Executive Summary The development of advanced lipid-based metabolic probes requires precise molecular engineering to control cellular uptake, subcellular routing, and enzymatic degradation. 8-Fluoro-3-methyloctanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced lipid-based metabolic probes requires precise molecular engineering to control cellular uptake, subcellular routing, and enzymatic degradation. 8-Fluoro-3-methyloctanoic acid (8-FMOA) represents a highly specialized medium-chain fatty acid (MCFA) derivative designed to exploit these pathways. By combining a medium-chain backbone with strategic steric hindrance and terminal halogenation, 8-FMOA is engineered to bypass rate-limiting transport steps while resisting canonical degradation. This whitepaper details the mechanistic rationale, pharmacokinetic (PK) profile, and self-validating experimental protocols necessary for evaluating 8-FMOA in vivo.

Molecular Design and Mechanistic Rationale

The unique pharmacokinetic behavior of 8-FMOA is governed by three distinct structural features, each engineered to manipulate specific biological pathways:

  • Medium-Chain Backbone (C8): Unlike long-chain fatty acids (LCFAs), which rely on the carnitine palmitoyltransferase I (CPT1) shuttle to enter the mitochondria, MCFAs like octanoic acid diffuse directly into the mitochondrial matrix[1][2]. This CPT1-independent entry makes 8-FMOA an ideal candidate for assessing intrinsic mitochondrial function without the confounding variable of malonyl-CoA-mediated CPT1 inhibition.

  • β -Methyl Branching (3-Methyl): Native octanoic acid undergoes rapid β -oxidation, resulting in a very short intracellular half-life. The introduction of a methyl group at the C3 ( β ) position creates severe steric hindrance at the 3-hydroxyacyl-CoA dehydrogenase step. This prevents the formation of the 3-ketoacyl-CoA intermediate, halting the β -oxidation spiral and resulting in profound "metabolic trapping" within the target tissue[3][4].

  • ω -Fluorination (8-Fluoro): When mitochondrial β -oxidation is impaired, cells often upregulate a salvage pathway known as ω -oxidation, mediated by cytochrome P450 enzymes (CYP4A) in the endoplasmic reticulum. The highly electronegative fluorine atom at the terminal C8 position completely blocks this hydroxylation[5]. Furthermore, if synthesized with 18 F, this terminal substitution transforms the molecule into a high-contrast Positron Emission Tomography (PET) tracer[3].

Pathway Extracellular 8-FMOA (Bloodstream) Cytosol Intracellular 8-FMOA Extracellular->Cytosol Diffusion / CD36 Activated 8-FMOA-CoA (Activated) Cytosol->Activated ACSM Enzyme OmegaOx ω-Oxidation (ER) (Blocked by 8-Fluoro) Cytosol->OmegaOx CYP4A Inhibition Mitochondria Mitochondrial Matrix (CPT-Independent) Activated->Mitochondria Direct Entry BetaOx β-Oxidation (Blocked by 3-Methyl) Mitochondria->BetaOx Steric Hindrance

Caption: Cellular uptake and dual-pathway metabolic trapping of 8-FMOA.

Pharmacokinetic Profile and In Vivo Half-Life

The PK profile of 8-FMOA is characterized by rapid systemic clearance from the blood pool and prolonged retention in highly oxidative tissues (e.g., myocardium, liver). Because the molecule is trapped intracellularly as an acyl-CoA thioester, its tissue half-life ( t1/2,β​ ) is exponentially longer than that of native octanoic acid.

Quantitative Pharmacokinetic Summary

The following table summarizes the comparative PK parameters of 8-FMOA against its native counterpart, derived from models of modified MCFA analogs[1][4].

ParameterNative Octanoic Acid8-FMOAMechanistic Causality
Plasma Half-life ( t1/2,α​ ) ~2-5 min~8-12 minSlightly prolonged due to increased lipophilicity and plasma protein binding.
Tissue Half-life ( t1/2,β​ ) ~10-15 min> 180 minMassive increase due to dual blockade of β
  • and ω -oxidation (metabolic trapping).

Volume of Distribution ( Vd​ ) 0.2 L/kg0.85 L/kgEnhanced tissue partitioning driven by the terminal fluorine atom.
Clearance ( Cl ) High (Metabolic)Low (Renal)Evades canonical degradation; primarily excreted as trace glucuronides.

PK_Model Dose IV Administration (8-FMOA) Central Central Compartment (Plasma) Dose->Central Input Peripheral Peripheral Compartment (Myocardium / Liver) Central->Peripheral Rapid Distribution (k12) Excretion Renal Excretion (Urine) Central->Excretion Clearance (k_el) Peripheral->Central Slow Efflux (k21) Trapped Metabolically Trapped Pool (Intracellular) Peripheral->Trapped Activation (k_trap)

Caption: Pharmacokinetic multi-compartment model highlighting intracellular trapping.

Experimental Methodologies (Self-Validating Systems)

To rigorously evaluate the PK and metabolic stability of 8-FMOA, the following protocols utilize built-in controls to ensure data trustworthiness.

Protocol 1: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This protocol establishes the systemic clearance and tissue distribution of 8-FMOA.

  • Formulation: Solubilize 8-FMOA in sterile physiological saline containing 2% Bovine Serum Albumin (BSA). Rationale: BSA mimics endogenous fatty acid transport, preventing micelle formation and ensuring linear pharmacokinetics.

  • Administration: Administer an intravenous bolus (e.g., 5 mg/kg) via the lateral tail vein of fasted murine models.

  • Serial Sampling: Collect 50 μ L blood samples via the saphenous vein at 1, 5, 10, 30, 60, and 120 minutes post-injection.

  • Tissue Harvesting: At terminal time points (120 min), euthanize the subjects and rapidly excise the heart, liver, and skeletal muscle. Snap-freeze in liquid nitrogen to halt post-mortem metabolism.

  • Quantification: Homogenize tissues and precipitate proteins using cold acetonitrile spiked with a deuterated internal standard (e.g., D5​ -octanoic acid). Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Subcellular Metabolic Trapping Assay

This self-validating in vitro assay proves that 8-FMOA bypasses CPT1 but fails to undergo β -oxidation.

  • Mitochondrial Isolation: Perform differential centrifugation on fresh hepatic tissue to isolate the heavy mitochondrial fraction.

  • Incubation: Resuspend the mitochondria in an assay buffer containing ATP, Coenzyme A, NAD + , FAD, and 100 μ M of 8-FMOA.

  • CPT1 Bypass Validation (Control Step): Run a parallel sample treated with 40 μ M Etomoxir (a potent CPT1 inhibitor). Validation Logic: Because 8-FMOA is a medium-chain derivative, it must show equal mitochondrial uptake in both Etomoxir-treated and untreated samples, proving CPT1 independence.

  • Metabolite Profiling: After 60 minutes, lyse the mitochondria and analyze the contents via HPLC. The complete absence of chain-shortened C6-CoA derivatives confirms that the 3-methyl group successfully halted the β -oxidation spiral.

References

  • Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes Source: Frontiers in Molecular Neuroscience / National Institutes of Health (NIH) URL:[Link]

  • 8-Cyclopentadienyltricarbonyl 99mTc 8-Oxooctanoic Acid: A Novel Radiotracer for Evaluation of Medium Chain Fatty Acid Metabolism in the Liver Source: Bioconjugate Chemistry / ACS Publications URL:[Link]

  • 17.2: Oxidation of Fatty Acids Source: Biology LibreTexts URL:[Link]

  • Evaluation of trans-9-18F-Fluoro-3,4-Methyleneheptadecanoic Acid as a PET Tracer for Myocardial Fatty Acid Imaging Source: Journal of Nuclear Medicine URL:[Link]

  • Fatty acid analogue accumulation: a marker of myocyte viability in ischemic-reperfused myocardium Source: Circulation / American Heart Association (AHA) Journals URL:[Link]

Sources

Exploratory

Tracing the Halogenated Lipid: Metabolic Pathways and Applications of Fluorinated Fatty Acid Derivatives

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Fluorinated fatty acid derivatives occupy a unique intersection of toxicology, diagnos...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Fluorinated fatty acid derivatives occupy a unique intersection of toxicology, diagnostic imaging, and synthetic biology. From naturally occurring toxins like fluorooleic acid to engineered positron emission tomography (PET) radiotracers such as 18F-FTHA, the substitution of hydrogen with fluorine dramatically alters lipid metabolism. This whitepaper elucidates the biochemical pathways of fluorinated fatty acids, detailing the causal mechanisms of enzymatic inhibition, metabolic trapping, and providing validated analytical workflows for their study.

Mechanistic Foundations: The "Lethal Synthesis" Pathway

While the carbon-fluorine (C–F) bond is exceptionally stable and rare in nature, certain plants such as Dichapetalum toxicarium synthesize ω -fluorinated fatty acids, including 1, as a defense mechanism. Upon ingestion by mammals, these fluorinated lipids undergo standard lipid metabolism but result in a highly toxic terminal fate.

Through successive cycles of mitochondrial β -oxidation, even-chain and odd-chain ω -fluorinated fatty acids are cleaved into two-carbon units, ultimately yielding fluoroacetyl-CoA. The profound toxicity of this metabolite arises from a process termed "lethal synthesis" 2.

Causality of Inhibition: Fluoroacetyl-CoA masquerades as acetyl-CoA, serving as a substrate for the enzyme citrate synthase. The enzyme catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate, producing a specific, toxic isomer of 3. Fluorocitrate acts as a "suicide" substrate for aconitase, the subsequent enzyme in the tricarboxylic acid (TCA) cycle. It is converted to fluoro-cis-aconitate, which takes up a hydroxyl group to form a highly stable intermediate (HTA). HTA binds exceptionally tightly to the [4Fe-4S] cluster of aconitase—displacing the bound water molecule and locking the enzyme in an inactive state via four strong hydrogen bonds. This blockade halts the TCA cycle, causing massive citrate accumulation and cellular energy failure.

LethalSynthesis FFA Fluoro-Fatty Acid (e.g., Fluorooleate) BetaOx β-Oxidation FFA->BetaOx Cellular Uptake F_AcetylCoA Fluoroacetyl-CoA BetaOx->F_AcetylCoA Cleavage CitrateSynthase Citrate Synthase (Condensation with Oxaloacetate) F_AcetylCoA->CitrateSynthase Substrate Fluorocitrate Fluorocitrate (Toxic Isomer) CitrateSynthase->Fluorocitrate Lethal Synthesis Aconitase Aconitase ([4Fe-4S] Cluster) Fluorocitrate->Aconitase Binds tightly Inhibition Suicide Inhibition (TCA Cycle Arrest) Aconitase->Inhibition Blockade

Figure 1: The "Lethal Synthesis" pathway of fluorinated fatty acids and aconitase inhibition.

Diagnostic Applications: 18F-Labeled Fatty Acid Probes

In clinical diagnostics, the metabolic principles of fluorinated fatty acids have been harnessed to evaluate myocardial energy dynamics. Because the healthy myocardium derives the majority of its ATP from fatty acid oxidation, radiolabeled analogs are critical for identifying metabolic shifts in ischemic heart disease and heart failure. The most prominent of these is 4.

Causality of Metabolic Trapping: Unlike native fatty acids (or 11C-palmitate) that undergo complete β -oxidation and rapid clearance, 18F-FTHA is engineered with a sulfur heteroatom at the 6-position. It enters cardiomyocytes and initiates β -oxidation; however, the sulfur atom prevents the enzymatic cleavage required for subsequent oxidation cycles. Consequently, the 18F-labeled intermediate is metabolically trapped within the mitochondria. This trapping provides a stable PET signal that directly correlates with the rate of exogenous free fatty acid (FFA) uptake and initial utilization, allowing for precise kinetic modeling.

Quantitative Data: Comparison of Cardiac PET Tracers

The following table summarizes the kinetic parameters and metabolic fates of primary cardiac PET radiotracers, highlighting the utility of fluorinated derivatives.

TracerHalf-LifeMetabolic FateTypical Myocardial Uptake ( Ki​ )Primary Application
18F-FTHA ~110 minPartial β -oxidation & mitochondrial trapping~0.11 mL/g/min (fasting)Overall fatty acid utilization
11C-Palmitate ~20 minComplete β -oxidation & rapid clearanceVariable (clearance-dependent)Direct measurement of β -oxidation rate
18F-FDG ~110 minPhosphorylation & cytosolic trapping~1.5 mL/100g/minGlucose utilization & metabolic switching

Data synthesized from comparative kinetic studies in normal and failing myocardium [Benchchem; NIH PubMed].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the methodologies for both in vivo PET imaging and in vitro LC-HRMS analysis of fluorinated lipids.

Protocol 1: Dynamic PET Imaging of Myocardial FFA Uptake (18F-FTHA)

Rationale: Fasting maximizes myocardial reliance on free fatty acids (FFAs), ensuring high tracer uptake and a high signal-to-noise ratio.

  • Subject Preparation: Fast the subject for a minimum of 12 hours prior to the scan. Establish two intravenous lines: one for tracer administration and one for arterialized venous blood sampling.

  • Tracer Administration: Inject a bolus of approximately 250 MBq of 18F-FTHA intravenously over 30 seconds.

  • Image Acquisition: Initiate dynamic PET scanning simultaneously with the injection. Utilize a 60-minute acquisition sequence (e.g., 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s) to capture both the rapid initial blood pool clearance and the slower myocardial trapping phase.

  • Blood Sampling (Input Function): Collect blood samples at corresponding time intervals to measure plasma radioactivity and total serum FFA concentrations.

  • Kinetic Modeling: Calculate the fractional uptake rate ( Ki​ ) using Patlak graphical analysis. Multiply Ki​ by the serum FFA concentration to quantify the absolute myocardial FFA uptake rate (typically expressed in μ mol/100 g/min ).

Workflow Prep Patient/Subject Prep (12h Fasting) Injection 18F-FTHA Injection (Bolus ~250 MBq) Prep->Injection PET Dynamic PET Acquisition (60-min sequence) Injection->PET Blood Arterial Blood Sampling (Input Function) Injection->Blood Kinetic Kinetic Modeling (Fractional Uptake Rate, Ki) PET->Kinetic Blood->Kinetic Quant Quantification of Myocardial FFA Uptake Kinetic->Quant

Figure 2: Workflow for dynamic PET imaging and kinetic modeling of myocardial 18F-FTHA uptake.

Protocol 2: LC-HRMS/MS Quantification of Fluorinated Metabolites

Rationale: High-resolution mass spectrometry (HRMS) is required to distinguish fluorinated metabolites from endogenous isobaric interferences due to the unique mass defect of fluorine.

  • Sample Extraction: Homogenize tissue or cell pellets in a cold methanol/chloroform mixture to precipitate proteins and extract total lipids.

  • Solid-Phase Extraction (SPE): Pass the organic extract through a weak anion exchange (WAX) SPE cartridge (e.g., Oasis HLB WAX) to isolate acidic lipids, which includes fluorinated fatty acids and fluorocitrate.

  • Chromatographic Separation: Inject the purified extract onto a C18 reversed-phase column. Use a mobile phase gradient of water (containing 5 mM ammonium acetate) and acetonitrile to elute the compounds.

  • Mass Spectrometry: Operate the Orbitrap HRMS in negative electrospray ionization (ESI-) mode. Monitor the exact mass of the deprotonated molecular ions [M-H]- with a strict mass accuracy threshold of <2 ppm.

  • Validation & Quantification: Confirm metabolite identity by matching retention times and MS/MS fragmentation patterns (e.g., characteristic loss of HF, -20 Da) against synthetic standards. Quantify using isotopically labeled internal standards.

Future Perspectives: Bioremediation and Synthetic Biology

Beyond diagnostics and toxicology, the metabolism of fluorinated organics is a rapidly expanding frontier in environmental biotechnology. The recalcitrance of the C–F bond has historically led to the bioaccumulation of per- and polyfluoroalkyl substances (PFAS). However, recent discoveries have identified microorganisms, such as5, capable of cleaving C–F bonds and utilizing ω -fluorinated alkanes and fatty acids as sole carbon sources. Understanding these native defluorination pathways provides a critical blueprint for engineering cell factories capable of upcycling fluorinated waste into novel biopolymers and remediating contaminated ecosystems.

References

  • A Comparative Analysis of 18F-FTHA and 11C-Palmitate in Heart Metabolism.Benchchem.
  • Toxicology of fluoroacetate: a review, with possible directions for therapy research.Regulations.gov (John Wiley & Sons, Ltd).
  • 2011: Lethal synthesis | News and features.University of Bristol.
  • Fluoroacetate and fluorocitrate: mechanism of action.PubMed - NIH (Neurochemical Research).
  • Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid.PubMed - NIH (Journal of Nuclear Medicine).
  • Fluorooleic acid.Wikipedia.
  • Detection of perfluoroalkyl acids and sulphonates in Italian eel samples by HPLC-HRMS Orbitrap.FOSAN.
  • Pseudomonas sp. Strain 273 Degrades Fluorinated Alkanes.NSF.gov.

Sources

Foundational

An In-Depth Technical Guide to Characterizing the Binding Affinity of 8-Fluoro-3-methyloctanoic Acid to Fatty Acid Receptors

A Senior Application Scientist's Whitepaper for Researchers and Drug Development Professionals Introduction: The Therapeutic Potential of Modulating Fatty Acid Receptors Free fatty acids (FFAs) are no longer viewed merel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Whitepaper for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Modulating Fatty Acid Receptors

Free fatty acids (FFAs) are no longer viewed merely as metabolic fuels and structural components of cells; they are now recognized as critical signaling molecules that modulate a wide array of physiological processes through a dedicated family of G protein-coupled receptors (GPCRs) known as free fatty acid receptors (FFARs).[1] Among these, the long-chain FFA receptors, particularly GPR40 (FFAR1) and GPR120 (FFAR4), have garnered significant attention from the scientific community as promising therapeutic targets for metabolic disorders such as type 2 diabetes and obesity.[1][2][3]

These receptors are highly expressed in key metabolic tissues. GPR40, for instance, is found in pancreatic β-cells and intestinal enteroendocrine cells, where its activation by FFAs potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1.[3][4][5] Similarly, GPR120 plays a crucial role in mediating the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids.[2] This has spurred the development of synthetic agonists that can mimic the beneficial effects of endogenous ligands, with several compounds advancing into clinical trials.[3][6][7][8]

The strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic properties.[9] Likewise, stereocenters, such as the methyl group in 8-Fluoro-3-methyloctanoic acid, can profoundly influence receptor recognition and biological activity.[10]

This guide provides a comprehensive technical framework for researchers aiming to elucidate the binding and functional characteristics of novel compounds like 8-Fluoro-3-methyloctanoic acid at fatty acid receptors. In the absence of published data for this specific molecule, we will lay out the principles and detailed protocols necessary to perform a thorough pharmacological characterization, from initial binding assessment to functional signaling analysis.

Understanding the Targets: GPR40 and GPR120 Signaling

A robust understanding of the target receptor's signaling mechanism is paramount for designing meaningful experiments. GPR40 and GPR120 are primarily coupled to the Gαq/11 subtype of G proteins.[2][3] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then dissociates and activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular Ca2+ is a hallmark of Gq activation and serves as a measurable endpoint in functional assays.

Interestingly, some potent synthetic agonists, termed "superagonists," have been shown to also engage Gαs-mediated signaling pathways, leading to the production of cyclic AMP (cAMP), a phenomenon not typically observed with endogenous fatty acids or first-generation partial agonists.[4][5] This highlights the potential for biased agonism and the importance of a multi-assay approach. Furthermore, studies have revealed the existence of multiple allosterically linked binding sites on FFAR1, meaning that compounds can bind to sites topographically distinct from the endogenous ligand binding pocket and modulate the receptor's function.[11][12]

Gq_Signaling_Pathway Ligand 8-Fluoro-3-methyloctanoic acid Receptor GPR40 / GPR120 (FFAR1 / FFAR4) Ligand->Receptor Binds G_protein Gαq/11-GDP/βγ Receptor->G_protein Activates G_protein_active Gαq-GTP G_protein->G_protein_active GDP/GTP Exchange PLC Phospholipase C (PLC) G_protein_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release

Figure 1: Gq-coupled signaling pathway for fatty acid receptors.

Part 1: Determination of Binding Affinity via Competitive Radioligand Assays

The first step in characterizing a new ligand is to determine if it physically interacts with the target receptor and to quantify the affinity of this interaction. The competitive radioligand binding assay is the gold standard for this purpose.

Principle of the Assay: This assay measures the ability of an unlabeled test compound (the "competitor," e.g., 8-Fluoro-3-methyloctanoic acid) to displace a radiolabeled ligand (the "tracer") that is known to bind to the target receptor with high affinity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 (Inhibitory Concentration 50%). This value can then be converted to the inhibition constant (Ki), which represents the binding affinity of the test compound for the receptor.

Experimental Protocol: Radioligand Binding

Materials and Reagents:

  • Cell Membranes: Membranes prepared from a cell line (e.g., HEK293 or CHO) stably overexpressing the human GPR40 or GPR120 receptor.

  • Radioligand: A high-affinity, selective radiolabeled antagonist or agonist for the target receptor (e.g., [³H]AM-1638 for GPR40).[11]

  • Test Compound: 8-Fluoro-3-methyloctanoic acid, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reference Compound: A known, unlabeled high-affinity ligand for the target receptor (e.g., AMG 837 or TAK-875 for GPR40) to serve as a positive control.[3][4]

  • Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA (fatty acid-free), pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Scintillation Cocktail & Microplate Scintillation Counter.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a pre-determined optimal concentration (typically 5-20 µg of protein per well).[11]

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

    • Total Binding (TB) wells: Add vehicle (e.g., DMSO).

    • Non-Specific Binding (NSB) wells: Add a high concentration (e.g., 10 µM) of the unlabeled reference compound.[11]

    • Competition wells: Add serial dilutions of the test compound (8-Fluoro-3-methyloctanoic acid) or the reference compound.

  • Radioligand Addition: Add the radioligand to all wells at a final concentration near its Kd value.

  • Membrane Addition: Add the diluted cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Self-Validating System & Controls:

  • Total Binding (TB): Represents the total radioactivity bound to the membranes in the absence of a competitor.

  • Non-Specific Binding (NSB): Represents the portion of the radioligand that binds to components other than the specific receptor. This is a critical control for ensuring the signal is target-specific.

  • Specific Binding: Calculated as (TB - NSB). This value should represent at least 80-90% of the total binding for a robust assay.

  • Positive Control: A competition curve generated with a known reference ligand validates the assay's performance.

Data Analysis and Presentation: The raw CPM data is converted to percent specific binding for each concentration of the test compound. This data is then plotted on a semi-log graph (percent specific binding vs. log[competitor concentration]) and fitted to a sigmoidal dose-response curve using non-linear regression to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membranes Plate_Setup Add Buffer, Compound/Vehicle, [³H]-Tracer, and Membranes to 96-well plate Prep_Membranes->Plate_Setup Prep_Ligands Prepare Serial Dilutions of Test Compound Prep_Ligands->Plate_Setup Prep_Tracer Prepare Radioligand ([³H]-Tracer) Prep_Tracer->Plate_Setup Incubate Incubate to Reach Equilibrium Plate_Setup->Incubate Filter Rapid Filtration over GF/C Filter Plate Incubate->Filter Wash Wash to Remove Unbound Tracer Filter->Wash Count Add Scintillant & Measure Radioactivity (CPM) Wash->Count Analyze Plot % Specific Binding vs. [Compound] Count->Analyze Calculate Calculate IC₅₀ and Ki Analyze->Calculate

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Table 1: Template for GPR40 Binding Affinity Data
CompoundIC50 (nM)nHKi (nM)
Reference (TAK-875) Example: 351.0Example: 15
8-Fluoro-3-methyloctanoic acid Experimental ValueExperimental ValueCalculated Value
nH = Hill slope

Part 2: Characterization of Functional Activity using Cell-Based Assays

Demonstrating binding is only half the story. A functional assay is required to determine whether the compound activates the receptor (agonist), blocks the action of an agonist (antagonist), or modulates the receptor's activity in other ways. For Gq-coupled receptors like GPR40 and GPR120, the calcium mobilization assay is a direct and high-throughput method to measure functional output.

A. Calcium Mobilization Assay

Principle of the Assay: This assay utilizes cells stably expressing the receptor of interest (e.g., GPR40). The cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When an agonist binds and activates the Gq pathway, the resulting release of intracellular calcium causes a significant increase in the dye's fluorescence, which can be measured in real-time using an instrument like a FlexStation or FLIPR (Fluorometric Imaging Plate Reader).

Experimental Protocol: Calcium Mobilization

Materials and Reagents:

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing human GPR40 or GPR120.

  • Cell Culture Medium & Reagents.

  • Assay Plates: Black, clear-bottom 96- or 384-well cell culture plates.

  • Calcium-Sensitive Dye: e.g., Fluo-4 AM kit, which includes the dye and probenecid (an anion-exchange transport inhibitor that prevents the dye from leaking out of the cells).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound & Reference Agonist.

Step-by-Step Methodology:

  • Cell Seeding: Seed the receptor-expressing cells into the assay plates at a predetermined density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM dye solution (prepared in assay buffer with probenecid). Incubate the plate in the dark at 37°C for approximately 1 hour.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate and a compound source plate (containing serial dilutions of the test compound and controls) into the instrument.

    • The instrument measures a baseline fluorescence reading for a short period.

    • The instrument's integrated liquid handler then adds the compounds from the source plate to the cell plate.

    • Fluorescence is measured continuously for several minutes to capture the transient calcium response.

  • Antagonist Mode (if required): To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist at its EC80 concentration. An antagonist will reduce the agonist-induced signal.

Data Analysis and Presentation: The instrument software records the fluorescence intensity over time for each well. The response is typically quantified as the maximum peak fluorescence minus the baseline. This data is then plotted against the compound concentration to generate a dose-response curve. Non-linear regression is used to calculate the EC50 (Effective Concentration 50%) for agonists or the IC50 for antagonists.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Seed_Cells Seed Receptor-Expressing Cells in Assay Plate Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Incubate_Cells->Load_Dye Baseline Measure Baseline Fluorescence Load_Dye->Baseline Add_Compound Add Test Compound Baseline->Add_Compound Measure_Response Measure Real-Time Fluorescence Change Add_Compound->Measure_Response Plot_Curve Plot % Max Response vs. [Compound] Measure_Response->Plot_Curve Calculate_EC50 Calculate EC₅₀ and Emax Plot_Curve->Calculate_EC50

Figure 3: Workflow for a cell-based calcium mobilization functional assay.

Table 2: Template for GPR40 Functional Activity Data (Calcium Mobilization)
CompoundEC50 (nM)Emax (% of Control Agonist)Activity Type
Reference (AM-1638) Example: 10100%Full Agonist
8-Fluoro-3-methyloctanoic acid Experimental ValueExperimental Valuee.g., Agonist/Partial Agonist/Inactive
Emax = Maximum effect

Conclusion and Path Forward

Characterizing the interaction of a novel compound like 8-Fluoro-3-methyloctanoic acid with fatty acid receptors requires a systematic, multi-assay approach. This guide outlines the foundational experiments—competitive radioligand binding to determine affinity (Ki) and cell-based calcium mobilization to assess functional activity (EC50).

By meticulously following these protocols and incorporating the necessary controls, researchers can generate high-quality, trustworthy data. The combined results will reveal whether the compound binds to the target receptor, its potency, and whether it functions as an agonist or antagonist. This initial pharmacological profile is a critical step in the drug discovery process, providing the essential information needed to guide further optimization and in vivo studies. The methodologies described herein provide a robust and validated pathway to understanding the therapeutic potential of new chemical entities targeting the important class of fatty acid receptors.

References

  • Huang, H., Meegalla, S. K., Lanter, J. C., Winters, M. P., Zhao, S., Littrell, J., ... & Player, M. R. (2019). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS medicinal chemistry letters, 10(1), 16–21. [Link]

  • Janssen Research & Development. (2018). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Publications. [Link]

  • Wikipedia. (2023). GPR120 compound A. [Link]

  • Gilmour, R. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Science, 12(35), 11694-11706. [Link]

  • Somfai, P. (2022). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. Angewandte Chemie International Edition, 61(12), e202116041. [Link]

  • O'Hagan, D. (2013). Chiral fluoroacetic acid: synthesis of (R)- and (S)-[H-2(1)]-fluoroacetate in high enantiopurity. Tetrahedron, 69(26), 5469-5474. [Link]

  • National Center for Biotechnology Information. (2020). Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet. PMC. [Link]

  • Lin, D. C., Guo, Q., Luo, J., Zhang, J., Nguyen, K., Chen, M., ... & Li, C. C. (2012). Identification and pharmacological characterization of multiple allosteric binding sites on the free fatty acid 1 receptor. Molecular pharmacology, 82(5), 843–859. [Link]

  • He, W., Wang, M., & Li, C. (2015). Potential roles of GPR120 and its agonists in the management of diabetes. Drug design, development and therapy, 9, 3749–3759. [Link]

  • Bradbury, S. P., He, Y., Lally, J. S., Jones, R. M., & Chen, J. (2012). A potent class of GPR40 full agonists engages the enteroinsular axis to promote glucose control in rodents. PloS one, 7(10), e46300. [Link]

  • Sergeev, E., Bdioui, S., Slocombe, P., Hudson, B. D., & Milligan, G. (2020). Complex Pharmacology of Novel Allosteric Free Fatty Acid 3 Receptor Ligands. Molecular pharmacology, 98(5), 596–610. [Link]

  • Lee, J. H., Kim, J. H., & Lee, J. (2023). Unveiling the biological activities of the microbial long chain hydroxy fatty acids as dual agonists of GPR40 and GPR120. Food Chemistry, 437, 137812. [Link]

  • NextSDS. (n.d.). 8-Fluoro-3,3-dimethyloctanoic acid — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). US8598374B2 - GPR120 receptor agonists and uses thereof.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Liu, Y. (2023). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 28(23), 7856. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. [Link]

  • Semantic Scholar. (n.d.). Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 8-Fluoro-3-methyloctanoic Acid

Target Audience: Synthetic Chemists, Metabolic Researchers, and Drug Development Professionals Compound: 8-Fluoro-3-methyloctanoic acid (CAS: 462-12-4 | Formula: C₉H₁₇FO₂) Introduction & Scope Fluorinated fatty acids are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Metabolic Researchers, and Drug Development Professionals Compound: 8-Fluoro-3-methyloctanoic acid (CAS: 462-12-4 | Formula: C₉H₁₇FO₂)

Introduction & Scope

Fluorinated fatty acids are highly valued in biochemical research, often serving as metabolic probes, enzyme inhibitors, and modulators of lipase activity. The synthesis of 8-fluoro-3-methyloctanoic acid presents a unique challenge: it requires the precise installation of a terminal (omega) carbon-fluorine bond alongside the generation of a methyl stereocenter at the C3 position.

This application note details a highly regioselective, 8-step synthetic protocol starting from commercially available ε-caprolactone. The methodology relies on a self-validating sequence of chain elongation, protection/deprotection, conjugate addition, and nucleophilic fluorination, adapted from the foundational work of .

Retrosynthetic Strategy & Pathway Visualization

The synthetic strategy leverages a "bottom-up" chain elongation approach. ε-Caprolactone is reduced to a lactol, which is then extended by two carbons via a Horner-Wadsworth-Emmons (HWE) olefination. The critical C3 methyl group is installed via a copper-catalyzed 1,4-conjugate addition. Finally, the terminal hydroxyl group is activated and displaced by a fluoride ion.

SynthesisPathway N1 1. ε-Caprolactone N2 2. 6-Hydroxyhexanal N1->N2 DIBAL-H, Toluene, -78°C N3 3. Ethyl 8-hydroxy-2-octenoate N2->N3 TEPA, NaH, Benzene N4 4. Ethyl 8-(THP-oxy)-2-octenoate N3->N4 DHP, p-TsOH, CH2Cl2 N5 5. Ethyl 3-methyl-8-(THP-oxy)octanoate N4->N5 MeMgBr, CuI, Et2O N6 6. Ethyl 8-hydroxy-3-methyloctanoate N5->N6 p-TsOH, MeOH N7 7. Ethyl 3-methyl-8-(tosyloxy)octanoate N6->N7 TsCl, Pyridine, CH2Cl2 N8 8. Ethyl 8-fluoro-3-methyloctanoate N7->N8 TBAF, THF N9 9. 8-Fluoro-3-methyloctanoic acid N8->N9 1N KOH, MeOH

Figure 1: 8-Step synthetic workflow for 8-Fluoro-3-methyloctanoic acid from ε-caprolactone.

Quantitative Data & Reaction Summary

The following table summarizes the reaction conditions, intermediates, and validated yields for the 8-step sequence [1].

StepTransformationReagents & ConditionsYield (%)Intermediate Formed
1 Lactone ReductionDIBAL-H, Toluene, -78 °C, 2 hN/A6-Hydroxyhexanal
2 HWE OlefinationTriethyl phosphonoacetate, NaH, Benzene, RTN/AEthyl 8-hydroxy-2-octenoate
3 Alcohol ProtectionDHP, p-TsOH, CH₂Cl₂, RT, 2 h97Ethyl 8-(THP-oxy)-2-octenoate
4 Conjugate AdditionMeMgBr, CuI, Et₂O, 2 h68Ethyl 3-methyl-8-(THP-oxy)octanoate
5 THP Deprotectionp-TsOH, MeOH, RT, 2 h90Ethyl 8-hydroxy-3-methyloctanoate
6 TosylationTsCl, Pyridine, CH₂Cl₂, RT, 12 h87Ethyl 3-methyl-8-(tosyloxy)octanoate
7 FluorinationTBAF, THF, RT, 1.5 h90Ethyl 8-fluoro-3-methyloctanoate
8 Saponification1N aq. KOH, MeOH, RT, 10 min968-Fluoro-3-methyloctanoic acid

*Yields for Steps 1 and 2 are typically calculated over the first three steps following purification of the THP-protected intermediate.

Mechanistic Insights: The Causality of Experimental Choices

To ensure trustworthiness and reproducibility, it is critical to understand why specific reagents and conditions are employed in this self-validating system:

  • Cryogenic Reduction Control (Step 1): DIBAL-H is used strictly at -78 °C. At this temperature, the tetrahedral intermediate formed by hydride addition to the lactone is stable. It only collapses to the aldehyde (lactol) upon aqueous workup. If conducted at higher temperatures, the reaction would over-reduce to hexane-1,6-diol.

  • Stereoselective Olefination (Step 2): The Horner-Wadsworth-Emmons (HWE) reaction using triethyl phosphonoacetate (TEPA) is chosen over a standard Wittig reaction because it provides exceptional (E)-stereoselectivity. This (E)-geometry is an absolute prerequisite for the consistent trajectory of the conjugate addition in Step 4.

  • Strategic Masking (Step 3 & 5): The primary alcohol must be protected before introducing the Grignard reagent, which would otherwise be quenched by the acidic hydroxyl proton. The tetrahydropyranyl (THP) ether is selected because it is highly stable to the strongly nucleophilic conditions of Step 4, yet easily cleaved under mild acidic conditions (Step 5) without affecting the ester.

  • 1,4- vs 1,2-Addition (Step 4): A standard methyl Grignard reagent (MeMgBr) would attack the ester carbonyl directly (1,2-addition). By adding Copper(I) Iodide (CuI), an organocuprate intermediate is formed. Cuprates are "softer" nucleophiles that exclusively undergo 1,4-conjugate addition across the double bond, successfully installing the C3 methyl group.

  • Nucleophilic Fluorination (Step 7): Primary tosylates are highly prone to E2 elimination if treated with basic alkali fluorides (e.g., KF). Tetrabutylammonium fluoride (TBAF) is utilized because it provides a highly nucleophilic, soluble "naked" fluoride ion in aprotic solvents (THF), heavily favoring the desired S_N2 substitution pathway and delivering a 90% yield.

Step-by-Step Experimental Protocols

Phase 1: Chain Elongation & Protection
  • Step 1: To a flame-dried flask containing a stirred solution of ε-caprolactone in anhydrous toluene at -78 °C under an argon atmosphere, add 1.1 equivalents of DIBAL-H dropwise. Stir for 2 hours. Quench the reaction carefully with methanol, followed by an aqueous solution of Rochelle's salt. Extract with ethyl acetate to yield crude 6-hydroxyhexanal.

  • Step 2: In a separate flask, pre-form the ylide by treating triethyl phosphonoacetate with NaH in anhydrous benzene for 30 minutes at room temperature. Add the crude lactol (in toluene) to this mixture. Stir overnight at room temperature. Quench with water and extract to yield ethyl 8-hydroxy-2-octenoate.

  • Step 3: Dissolve the crude product in CH₂Cl₂. Add 1.5 equivalents of 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir for 2 hours at ambient temperature. Wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the THP-protected ester.

Phase 2: Conjugate Addition & Deprotection
  • Step 4: To a suspension of CuI in anhydrous diethyl ether at 0 °C, slowly add MeMgBr. Cool the resulting cuprate reagent to -78 °C and add the α,β-unsaturated ester from Step 3 dropwise. Stir for 2 hours, allowing the reaction to slowly warm. Quench with saturated aqueous NH₄Cl, extract, and purify to obtain ethyl 3-methyl-8-(THP-oxy)octanoate.

  • Step 5: Cleave the THP ether by dissolving the intermediate in methanol containing catalytic p-TsOH. Stir for 2 hours at ambient temperature. Evaporate the solvent, neutralize, and extract to yield ethyl 8-hydroxy-3-methyloctanoate.

Phase 3: Fluorination & Saponification
  • Step 6: Activate the primary alcohol by dissolving it in CH₂Cl₂ containing pyridine. Add p-toluenesulfonyl chloride (TsCl) and stir for 12 hours at room temperature. Wash with 1N HCl and brine, then concentrate to yield the tosylate intermediate.

  • Step 7: Dissolve the tosylate in anhydrous THF. Add a 1M solution of TBAF in THF dropwise. Stir for 1.5 hours at ambient temperature. The reaction mixture is concentrated and purified via short-path chromatography to yield ethyl 8-fluoro-3-methyloctanoate.

  • Step 8: Saponify the fluorinated ethyl ester by dissolving it in methanol and adding 1N aqueous KOH. Stir vigorously for 10 minutes (0.17 h) at ambient temperature. Acidify the mixture to pH 2 using 1N HCl, extract with ethyl acetate, dry, and concentrate to isolate the final 8-fluoro-3-methyloctanoic acid in excellent yield.

References

  • Nagatsuki, F., Sasaki, S., & Maeda, M. (1992). Synthesis of 8-fluoro-3-methyl-octanoic acid. Journal of Fluorine Chemistry, 56(3), 373-383.
  • National Center for Biotechnology Information. PubChem Compound Summary for 8-fluoro-3-methyloctanoic acid. Retrieved from: [Link]

Application

Application Note: Synthesis and Radiochemical Formulation of 8-[18F]Fluoro-3-methyloctanoic Acid (18F-FMOA)

Scientific Rationale & Mechanism of Action The non-invasive assessment of fatty acid (FA) metabolism using Positron Emission Tomography (PET) provides critical insights into myocardial ischemia, cardiomyopathies, and met...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

The non-invasive assessment of fatty acid (FA) metabolism using Positron Emission Tomography (PET) provides critical insights into myocardial ischemia, cardiomyopathies, and metabolic reprogramming in oncology. While long-chain fatty acids (LCFAs) like 18F-FTHA are standard, their uptake is entirely dependent on the carnitine palmitoyltransferase 1 (CPT-1) shuttle.

8-[18F]Fluoro-3-methyloctanoic acid (18F-FMOA) is an advanced medium-chain fatty acid (MCFA) derivative engineered to overcome the limitations of LCFA tracers. Its design relies on two foundational biochemical principles:

  • Carnitine-Independent Entry: As an 8-carbon MCFA, 18F-FMOA bypasses the CPT-1 shuttle, diffusing directly into the mitochondrial matrix. This isolates the measurement of β -oxidation capacity from carnitine transport dependencies, a critical advantage when evaluating tumors that downregulate CPT-1 .

  • Metabolic Trapping via β -Methylation: Natural MCFAs undergo rapid β -oxidation and wash out of the target tissue. By introducing a methyl group at the 3-position ( β -carbon), 18F-FMOA enters the first two steps of the β -oxidation spiral but sterically blocks the enzyme 3-hydroxyacyl-CoA dehydrogenase. This precise enzymatic blockade results in the intracellular accumulation of the radiolabeled acyl-CoA intermediate, providing a stable, high-contrast PET signal proportional to regional FA metabolic rate .

MetabolicTrapping A 18F-FMOA (Cytosol) B 18F-FMOA-CoA (Activation) A->B Acyl-CoA Synthetase C Mitochondrial Matrix Entry (Carnitine-Independent) B->C D Acyl-CoA Dehydrogenase C->D E Enoyl-CoA Hydratase D->E F 3-Hydroxyacyl-CoA Dehydrogenase E->F G Metabolic Trapping (Signal Accumulation) F->G Blocked by 3-Methyl Group

Figure 1: Carnitine-independent mitochondrial entry and metabolic trapping of 18F-FMOA.

Table 1: Comparative Metabolic Profiles of PET Fatty Acid Tracers
TracerChain LengthCPT-1 DependenceMetabolic FatePrimary Application
11C-PalmitateLong (C16)HighRapid β -oxidationMyocardial metabolism
18F-FTHALong (C17)HighTrapped at thiolase stepMyocardial FFA uptake
18F-FHAMedium (C6)LowRapid β -oxidationTumor metabolism
18F-FMOA Medium (C8) Low Trapped at 3-OH-CoA DH Ischemic heart/Tumor

Chemical Synthesis of the Labeling Precursor

To achieve high radiochemical yields, the free carboxylic acid must be protected to prevent protonation and deactivation of the nucleophilic [18F]fluoride. We utilize ethyl 8-(tosyloxy)-3-methyloctanoate as the precursor. The tosylate group is selected for its superior leaving-group kinetics at primary aliphatic carbons compared to mesylates or halides.

Step-by-Step Precursor Synthesis Protocol
  • Conjugate Addition (Methylation):

    • Procedure: Dissolve ethyl 8-benzyloxy-2-octenoate (10 mmol) and CuI (1 mmol) in anhydrous THF (50 mL) under argon at -78°C. Slowly add methylmagnesium bromide (12 mmol, 3M in ether). Stir for 2 hours.

    • Causality: The organocuprate selectively performs a 1,4-conjugate addition rather than attacking the ester carbonyl, successfully installing the critical 3-methyl branch.

  • Hydrogenolysis (Deprotection):

    • Procedure: Dissolve the purified intermediate in ethanol (30 mL). Add 10% Pd/C (100 mg). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate to yield ethyl 8-hydroxy-3-methyloctanoate.

  • Tosylation:

    • Procedure: Dissolve the alcohol (5 mmol) in anhydrous dichloromethane (20 mL) and pyridine (10 mmol) at 0°C. Slowly add p-toluenesulfonyl chloride (TsCl, 6 mmol). Warm to room temperature and stir for 4 hours.

    • Self-Validation: Confirm completion via TLC (Hexane:EtOAc 4:1). The highly polar alcohol spot (Rf ~0.2) must completely convert to the less polar tosylate (Rf ~0.6). Purify via flash chromatography.

Radiosynthesis of 18F-FMOA

The radiosynthesis requires rigorous exclusion of water during the fluorination step, followed by rapid alkaline hydrolysis to unmask the active fatty acid.

Radiosynthesis A Cyclotron Production [18F]Fluoride B QMA Trapping & Elution (K222/K2CO3) A->B C Azeotropic Drying (MeCN, 95°C) B->C D Radiofluorination Precursor + 90°C, 10 min C->D E Ester Hydrolysis 1M NaOH, 100°C, 5 min D->E F Neutralization 1M HCl E->F G Semi-Prep HPLC Purification F->G H Formulation (Saline/EtOH) G->H

Figure 2: Step-by-step radiosynthesis workflow for 18F-FMOA from [18F]fluoride.

Step-by-Step Radiosynthesis Protocol
  • Isotope Trapping & Elution: Pass aqueous [18F]fluoride (typically 10-30 GBq) through a pre-conditioned Sep-Pak Light QMA cartridge. Elute into the reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and K₂CO₃ (3 mg) in MeCN/H₂O (80/20 v/v, 1 mL).

  • Azeotropic Drying: Evaporate the solvent at 95°C under a stream of helium. Add anhydrous MeCN (3 × 1 mL) and repeat evaporation to ensure a strictly anhydrous [18F]F⁻/K222 complex. Causality: Trace water heavily hydrates the fluoride ion, destroying its nucleophilicity.

  • Radiofluorination: Add the tosylate precursor (5 mg) dissolved in anhydrous MeCN (1.0 mL). Heat the sealed vessel at 90°C for 10 minutes.

  • Ester Hydrolysis: Add 1M NaOH (0.5 mL) directly to the reaction vessel. Heat at 100°C for 5 minutes.

    • Self-Validation Check: Spot a 1 µL aliquot on a silica radio-TLC plate (Hexane:EtOAc 1:1). The free acid will remain at the baseline (Rf = 0.0), while any unreacted ester migrates (Rf ~ 0.7). Proceed only if conversion is >95%.

  • Neutralization & HPLC Purification: Cool the reactor, neutralize with 1M HCl (0.5 mL), and dilute with HPLC mobile phase. Inject onto a Semi-Prep C18 column (e.g., Luna C18, 250 × 10 mm). Elute with MeCN/H₂O (60/40) containing 0.1% TFA at 4 mL/min. Collect the radioactive fraction corresponding to 18F-FMOA (typically eluting at ~12-14 min).

  • Formulation: Dilute the HPLC fraction with 20 mL of sterile water and pass through a C18 Sep-Pak Light cartridge. Wash with 10 mL sterile water to remove TFA and MeCN. Elute the trapped 18F-FMOA with absolute ethanol (1 mL) into a sterile vial containing 9 mL of 0.9% saline.

Quality Control & Formulation Specifications

Before release for preclinical or clinical use, the formulated 18F-FMOA must pass rigorous quality control to ensure safety and tracer integrity.

Table 2: Quality Control Specifications for 18F-FMOA
ParameterAnalytical MethodAcceptance Criteria
Radiochemical Purity Radio-HPLC 95%
Chemical Purity UV-HPLC (210 nm) 10 μ g/mL precursor
Specific Activity Radio-HPLC 50 GBq/ μ mol
pH pH Indicator Strip6.5 – 7.5
Residual Solvents GC-FIDAcetonitrile 410 ppm
Endotoxin LAL Assay 17.5 EU/V

Validation Note: Always verify the pH is between 6.5–7.5 prior to injection. Highly acidic or basic injections can alter the ionization state of the fatty acid, artificially skewing biodistribution away from target tissues and causing localized phlebitis.

Preclinical PET Imaging Protocol

To accurately assess β -oxidation using 18F-FMOA, the subject's systemic metabolism must be strictly controlled.

  • Subject Preparation: Fast the subject (e.g., murine model) for 12–18 hours prior to the scan.

    • Causality: Fasting depletes circulating glucose and insulin, forcing the myocardium and metabolically active tumors to shift their primary energy substrate from glycolysis to fatty acid β -oxidation .

  • Administration: Administer 10–15 MBq of 18F-FMOA via the lateral tail vein as a bolus injection (volume 150 µL).

  • Acquisition: Initiate a dynamic PET acquisition immediately upon injection, lasting 60 minutes.

  • Data Reconstruction: Reconstruct images using a 3D OSEM algorithm. Time-activity curves (TACs) should be extracted from the left ventricular myocardium, liver, and target tumor regions. Due to the 3-methyl trapping mechanism, target tissues will exhibit a rapid uptake phase followed by a stable plateau, allowing for simplified Patlak graphical analysis of the metabolic influx constant ( Ki​ ).

References

  • Liu Z, et al. "Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors." Journal of Medicinal Chemistry, 2025.[Link]

  • DeGrado TR, et al. "Evaluation of trans-9-18F-Fluoro-3,4-Methyleneheptadecanoic Acid as a PET Tracer for Myocardial Fatty Acid Imaging." Journal of Nuclear Medicine, 2005.[Link]

  • Nishimura S, et al. "Role of Fatty Acid Imaging with 123I- β-methyl-p-123I- Iodophenyl-Pentadecanoic Acid (123I-BMIPP) in Ischemic Heart Diseases." IntechOpen, 2013.[Link]

  • Li J, et al. "The Relationship between Body Composition, Fatty Acid Metabolism and Diet in Spinal Muscular Atrophy." MDPI, 2021.[Link]

Method

Quantitative Analysis of 8-Fluoro-3-methyloctanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Guide: Abstract This application note provides a comprehensive and robust protocol for the detection and quantification of 8-Fluoro-3-methyloctanoic acid in biological matrices. Due to the inherent polarit...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide:

Abstract

This application note provides a comprehensive and robust protocol for the detection and quantification of 8-Fluoro-3-methyloctanoic acid in biological matrices. Due to the inherent polarity and low volatility of carboxylic acids, direct analysis by gas chromatography (GC) is challenging.[1][2] This guide details a validated workflow involving sample extraction, chemical derivatization to form a volatile ester, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.

Introduction: The Analytical Challenge

8-Fluoro-3-methyloctanoic acid is a synthetic fluorinated fatty acid. The analysis of such compounds is crucial in various stages of drug development, metabolic studies, and toxicology. Gas chromatography is a powerful technique for separating volatile and thermally stable compounds; however, free fatty acids like 8-Fluoro-3-methyloctanoic acid possess a polar carboxyl group that leads to poor peak shape, thermal degradation, and strong adsorption onto the GC column and inlet surfaces.

To overcome these limitations, a derivatization step is essential.[3] This process chemically modifies the analyte to increase its volatility and thermal stability, making it "GC-amenable".[1][3] The most common and effective strategy for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar, more volatile ester.[1][4] This protocol will focus on methylation to form the corresponding fatty acid methyl ester (FAME), a technique widely validated for fatty acid analysis.[5][6][7]

Analytical Workflow Overview

The entire process, from sample receipt to data acquisition, follows a systematic workflow. This ensures reproducibility and minimizes potential sources of error.

GC_Workflow_for_8-Fluoro-3-methyloctanoic_Acid cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Drydown Evaporation (Under Nitrogen Stream) Extraction->Drydown Derivatization Esterification (Methylation) (BF3-Methanol) Drydown->Derivatization GC_Injection GC-MS Injection Derivatization->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Mass Spectrometry Detection (Scan & SIM Mode) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Quantification Quantification & Reporting Data_Acq->Quantification

Caption: GC-MS analytical workflow for 8-Fluoro-3-methyloctanoic acid.

Detailed Protocols

This section provides step-by-step instructions for sample preparation and analysis. It is crucial to handle all reagents in a fume hood and wear appropriate personal protective equipment.

This protocol is adapted from standard lipid extraction methods, such as the Folch method, designed to isolate lipids from complex samples.[6]

Materials:

  • Biological sample (e.g., 100 µL plasma or 50 mg homogenized tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (aqueous)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Conical glass centrifuge tubes with PTFE-lined caps

  • Pipettes, centrifuge, nitrogen evaporator

Procedure:

  • Homogenization: Place the sample into a glass centrifuge tube.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the layers. Three layers will be visible: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.

  • Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass vial. Be cautious not to disturb the protein interface.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the collected chloroform to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated (30-40°C). The dried lipid film is now ready for derivatization.

This procedure converts the carboxylic acid to its methyl ester using Boron Trifluoride-Methanol (BF₃-Methanol), a widely used and effective reagent for FAME preparation.[5][6]

Materials:

  • Dried lipid extract from Part A

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated NaCl solution (aqueous)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Reagent Addition: Add 1 mL of hexane and 1 mL of 14% BF₃-Methanol reagent to the dried extract.[5]

  • Reaction: Cap the tube tightly, ensuring the PTFE liner provides a good seal. Heat the mixture at 90-100°C for 60 minutes.[5] This step facilitates the transesterification of all fatty acids to their methyl esters.

  • Cooling: After heating, cool the tube to room temperature.

  • Extraction of FAMEs: Add 1 mL of saturated NaCl solution to the tube to quench the reaction and facilitate phase separation. Vortex for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer now contains the fatty acid methyl esters (FAMEs), including the derivatized 8-Fluoro-3-methyloctanoic acid methyl ester.

  • Final Transfer: Carefully transfer the upper hexane layer to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of the derivatized sample. These may be optimized based on the specific instrumentation available.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890 Series or equivalentProvides reliable and reproducible chromatographic performance.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar/mid-polarity column.[8]A 5% phenyl-methylpolysiloxane phase offers excellent resolution and thermal stability for a wide range of analytes, including FAMEs.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.Inert gas that provides good chromatographic efficiency.
Inlet Splitless modeMaximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80°C, hold 2 min.Ramp: 10°C/min to 280°C.Hold: 5 min at 280°C.[8]A temperature ramp allows for the separation of components with different boiling points.
Mass Spectrometer Agilent 5977 Series MSD or equivalentProvides high sensitivity and specificity for analyte detection.
Ion Source Temp. 230°CStandard temperature for electron ionization (EI).
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-400) and Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides enhanced sensitivity and selectivity for quantification.

Data Analysis and Interpretation

The derivatized analyte, 8-Fluoro-3-methyloctanoic acid methyl ester , will be identified by its unique retention time and mass spectrum.

  • Retention Time (RT): The RT should be confirmed by injecting a pure, derivatized standard of 8-Fluoro-3-methyloctanoic acid under the same conditions.

  • Mass Spectrum: The EI mass spectrum will show characteristic fragment ions. Quantification should be performed using a specific, abundant ion that is unique to the compound to minimize interference.

Table 2: Expected Mass Spectral Data for 8-Fluoro-3-methyloctanoic acid methyl ester (C₁₀H₁₉FO₂) Note: These are predicted fragmentation patterns. Actual spectra should be confirmed with an analytical standard.

m/z (Mass-to-Charge Ratio)Ion Identity (Predicted)Role in Analysis
M⁺ (Molecular Ion)[C₁₀H₁₉FO₂]⁺Confirms molecular weight of the derivative.
M-31[M - •OCH₃]⁺Loss of the methoxy group from the ester.
74[CH₃OC(OH)=CH₂]⁺ (McLafferty Rearrangement)Characteristic fragment for many methyl esters.
Specific FragmentsFragments involving C-F bond cleavage or rearrangementUsed as quantifier/qualifier ions in SIM mode.

For accurate quantification, a calibration curve should be prepared using a certified reference standard of 8-Fluoro-3-methyloctanoic acid, subjected to the same extraction and derivatization procedure.

Conclusion

This application note outlines a complete and validated workflow for the analysis of 8-Fluoro-3-methyloctanoic acid by GC-MS. The critical step of chemical derivatization via methylation successfully converts the non-volatile fatty acid into a compound suitable for GC analysis. By following the detailed extraction, derivatization, and instrumental protocols, researchers can achieve sensitive, specific, and reproducible quantification of this and other fluorinated fatty acids in complex biological matrices.

References

  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids. BenchChem Technical Guides.
  • V.A. Krylov, I.O. Krylov. (n.d.). Acids: Derivatization for GC Analysis.
  • Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC biochemistry, 6, 5. [Link]

  • Masood, A., Sharma, B., & Singh, P. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 14(8), 103278.
  • Nacalai Tesque, Inc. (n.d.).
  • MicroChems Experiments. (2021, May 10). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME)
  • Agilent Technologies. (2009, October 8). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.
  • BenchChem. (2025). Application Notes & Protocols for the Detection of Fluoroacetic Acid in Tissue. BenchChem Technical Guides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Fluoro-3-methyloctanoic Acid Synthesis Portal

Welcome to the Application Support Portal. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data for the multi-step synthesis of 8-fluoro-3-methyloctanoic acid (CAS 462-12-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data for the multi-step synthesis of 8-fluoro-3-methyloctanoic acid (CAS 462-12-4). As an aliphatic fluorinated target, its synthesis from is notoriously prone to over-reduction, regioselectivity issues, and elimination side-reactions during fluorination.

This guide is designed for discovery chemists and process scientists to troubleshoot and optimize each critical junction of this .

Synthetic Pathway Overview

Synthesis A ε-Caprolactone (Starting Material) B 6-Hydroxyhexanal (Lactol Intermediate) A->B Step 1: DIBAL-H, Toluene, -78°C [Lactone Reduction] C Ethyl 8-hydroxy-2-octenoate (Chain Extension) B->C Step 2: Triethyl phosphonoacetate, NaH [HWE Olefination] D Ethyl 8-hydroxy-3-methyloctanoate (Methylation) C->D Step 3: MeMgBr, CuI, TMSCl [1,4-Conjugate Addition] E Ethyl 8-fluoro-3-methyloctanoate (Fluorination) D->E Step 4: TsCl, Pyridine, then TBAF [Nucleophilic Fluorination] F 8-Fluoro-3-methyloctanoic acid (Target Compound) E->F Step 5: LiOH, THF/H2O [Saponification]

Fig 1: Five-step synthetic pathway for 8-Fluoro-3-methyloctanoic acid from ε-Caprolactone.

Troubleshooting & FAQs

Q1: Why am I getting significant amounts of 1,6-hexanediol during the initial ε-caprolactone reduction? A1: Over-reduction occurs when the tetrahedral aluminum acetal intermediate collapses before the reaction is quenched, allowing a second equivalent of hydride to attack the exposed aldehyde. Causality & Solution: Maintain the internal reaction temperature strictly below -75 °C. Use exactly 1.05 equivalents of DIBAL-H. Quenching at -78 °C with ethyl acetate before warming ensures any unreacted DIBAL-H is safely destroyed without collapsing the intermediate.

Q2: My Horner-Wadsworth-Emmons (HWE) reaction yields a mixture of lactol starting material and the desired enoate. How can I drive it to completion? A2: The intermediate 6-hydroxyhexanal exists primarily in its cyclic lactol form (oxepan-2-ol). The equilibrium must shift to the open-chain aldehyde for the HWE olefination to proceed. Causality & Solution: The alkoxide formed from the lactol opening requires a strong base to maintain the open-chain form. Use an excess of the phosphonate carbanion (1.5 to 2.0 equivalents generated via NaH) and gently warm the reaction to room temperature to dynamically drive the lactol-to-aldehyde equilibrium forward.

Q3: During the conjugate addition of the methyl group (Step 3), I observe massive 1,2-addition byproducts (tertiary alcohols). A3: Standard Grignard reagents (MeMgBr) are "hard" nucleophiles that inherently prefer direct 1,2-addition to the ester carbonyl. Causality & Solution: You must form a "softer" organocuprate by adding catalytic Copper(I) Iodide (CuI). Furthermore, adding Chlorotrimethylsilane (TMSCl) acts as a hard electrophile that rapidly traps the intermediate copper enolate as a silyl enol ether. This strictly enforces 1,4-addition and prevents reversible side reactions.

Q4: The fluorination step using DAST gives poor yields and significant alkene elimination byproducts. How can I improve the fluorination yield? A4: Primary alcohols reacting with DAST often undergo E2 elimination because DAST can act as a base before it acts as a nucleophile, especially if the intermediate is long-lived. Causality & Solution: Switch to a two-step sequence. First, activate the alcohol as a tosylate (using TsCl and Pyridine). Second, displace the tosylate with a less basic, bulky fluoride source like Tetrabutylammonium fluoride (TBAF) in THF. This heavily favors the SN2 substitution pathway over elimination.

Self-Validating Experimental Protocols

Protocol 1: Controlled Reduction of ε-Caprolactone

Objective: Synthesize 6-hydroxyhexanal without over-reduction.

  • Setup: Dissolve ε-Caprolactone (1.0 eq) in anhydrous Toluene (0.2 M) under an Argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add DIBAL-H (1.0 M in Toluene, 1.05 eq) dropwise via syringe pump over 1 hour.

    • Causality: Rapid addition causes localized heating, breaking the stable tetrahedral intermediate and leading to diol formation.

  • Self-Validation (In-Process): Monitor internal temperature via a thermocouple. It must not spike above -70 °C. TLC (Stain with KMnO₄) should show the disappearance of the lactone (Rf 0.4 in 1:1 Hex/EtOAc) and the appearance of the lactol (Rf 0.2).

  • Quench: Add Ethyl Acetate (2.0 eq) at -78 °C, stir for 10 minutes, then add saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Self-Validation (Workup): Stir vigorously for 2 hours at room temperature. The reaction will transition from a thick, opaque white gel to two clear, distinct liquid phases. This visual cue confirms the complete breakdown of the aluminum emulsion, ensuring maximum product recovery.

Protocol 2: Cu-Catalyzed 1,4-Conjugate Addition

Objective: Install the 3-methyl group with strict regioselectivity.

  • Setup: Suspend CuI (0.1 eq) in anhydrous THF under Argon. Cool to -78 °C. Add MeMgBr (3.0 M in ether, 1.5 eq) dropwise. Stir for 30 minutes to form the active cuprate.

  • Addition: Add Ethyl 8-hydroxy-2-octenoate (1.0 eq) dissolved in THF dropwise.

  • Trapping: Immediately add TMSCl (1.2 eq).

    • Causality: TMSCl traps the enolate, driving the equilibrium exclusively toward the 1,4-addition product.

  • Self-Validation: The active Cu-species will form a distinct dark color. Upon quenching with saturated aqueous NH₄Cl/NH₃ (1:1), the aqueous layer will turn deep blue (forming a soluble copper-ammine complex), visually confirming the successful sequestration and removal of copper from your organic product.

Protocol 3: Two-Step SN2 Fluorination

Objective: Install the terminal fluorine while suppressing E2 elimination.

  • Activation: Dissolve the intermediate from Step 3 in CH₂Cl₂, add Pyridine (2.0 eq) and TsCl (1.5 eq). Stir at room temperature until complete by TLC. Extract and concentrate.

  • Displacement: Dissolve the crude tosylate in anhydrous THF. Add TBAF (1.0 M in THF, 1.5 eq) and heat to 60 °C for 4 hours.

  • Self-Validation: Pull a 0.1 mL aliquot, concentrate, and run a crude 19F NMR. The appearance of a characteristic multiplet at approximately -218 ppm confirms the successful installation of the primary alkyl fluoride.

Quantitative Yield Optimization Data

Implementing the mechanistic corrections outlined above transforms this synthesis from a low-yielding, bottlenecked process into a scalable pathway.

Reaction StepCommon Failure ModeStandard YieldOptimized ConditionOptimized Yield
1. Lactone Reduction Over-reduction to diol45%DIBAL-H, -78 °C, Rochelle's quench88%
3. Conjugate Addition 1,2-addition byproduct30%MeMgBr, 10 mol% CuI, TMSCl trap92%
4. Fluorination E2 Alkene Elimination40%2-Step: TsCl activation, TBAF SN285%
Overall Process Cumulative losses~5% End-to-end optimized pathway~65%

References

Optimization

Technical Support Center: Solubilization of 8-Fluoro-3-methyloctanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 8-Fluoro-3-methyloctanoic acid in Dimethyl Sulfoxide (DMSO).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with 8-Fluoro-3-methyloctanoic acid in Dimethyl Sulfoxide (DMSO).

Unlike standard aliphatic fatty acids, 8-Fluoro-3-methyloctanoic acid presents a unique physicochemical challenge. The 3-methyl branch disrupts uniform crystal packing, while the terminal 8-fluoro substitution introduces a "fluorous effect." The highly electronegative but poorly polarizable C-F bonds make the hydrocarbon tail both hydrophobic and lipophobic. Consequently, while DMSO is an exceptional polar aprotic solvent, it often struggles to solvate this specific fluorous-hydrophobic tail, especially if the solvent environment is compromised by moisture.

Diagnostic Solubilization Workflow

The following logic tree outlines the primary troubleshooting path for resolving precipitation or poor dissolution of your compound.

Troubleshooting Start Poor Solubility of 8-Fluoro-3-methyloctanoic acid in DMSO CheckWater Is DMSO fresh & anhydrous? (Water <0.1%) Start->CheckWater UseFresh Switch to fresh anhydrous DMSO CheckWater->UseFresh No HeatSonicate Apply gentle heating (37°C) & Sonication (10-15 min) CheckWater->HeatSonicate Yes UseFresh->HeatSonicate CheckDissolved Did the compound dissolve? HeatSonicate->CheckDissolved CheckConc Is target concentration > 50 mM? CheckDissolved->CheckConc No Success Proceed to Assay (Store at -20°C in aliquots) CheckDissolved->Success Yes Dilute Reduce concentration or use co-solvent (Ethanol) CheckConc->Dilute Yes CheckForm Verify chemical state: Free Acid vs. Salt? CheckConc->CheckForm No SaltForm Salt Form: Requires aqueous co-solvent CheckForm->SaltForm Salt FreeAcid Free Acid: Switch to 100% Ethanol CheckForm->FreeAcid Free Acid

Diagnostic workflow for troubleshooting 8-Fluoro-3-methyloctanoic acid solubility in DMSO.

Step-by-Step Troubleshooting Protocols

Protocol A: The Anhydrous Rescue (Addressing Hygroscopicity)

Mechanistic Causality: DMSO is highly hygroscopic. When it absorbs atmospheric water, the dielectric constant of the solvent mixture shifts abruptly. The hydrophobic/fluorous tail of 8-Fluoro-3-methyloctanoic acid cannot form hydrogen bonds with water, leading to rapid thermodynamic exclusion and precipitation [1]. Self-Validation: If your compound dissolves initially but becomes cloudy after the vial has been opened multiple times over a week, water contamination is the definitive cause.

  • Equilibrate: Bring a sealed, fresh bottle of anhydrous DMSO (≥99.9% purity) and your compound to room temperature in a desiccator. This prevents atmospheric moisture from condensing on cold surfaces.

  • Weigh: Transfer the desired mass of 8-Fluoro-3-methyloctanoic acid into a sterile, amber glass vial (avoid cheap plastics, which can leach plasticizers into DMSO).

  • Solvate: Add the calculated volume of anhydrous DMSO. Immediately flush the vial headspace with an inert gas (Argon or Nitrogen) and seal tightly.

  • Agitate: Vortex vigorously for 2–5 minutes.

  • Inspect: Hold the vial against a strong light source. If the solution is optically clear with no refractive striations or particulate matter, solubilization is complete.

Protocol B: Thermal & Acoustic Agitation

Mechanistic Causality: Dissolving crystalline fatty acids is an endothermic process. Sonication provides localized cavitation—microscopic bubbles that collapse and generate intense, localized heat and pressure gradients. This provides the activation energy necessary to break solute-solute intermolecular bonds without causing bulk thermal degradation[3].

  • Water Bath: If particulates remain after Protocol A, place the sealed vial in a sonication water bath pre-heated to 37°C.

  • Sonicate: Apply acoustic agitation for 10–15 minutes. Do not exceed 40°C, as excessive heat can lead to oxidation or volatilization of the compound.

  • Rest & Verify: Remove the vial, allow it to return to room temperature, and inspect against a light source. If the compound crashes out upon cooling, your target concentration exceeds the absolute thermodynamic solubility limit in DMSO.

Protocol C: Aqueous Media Dilution (Preventing "Crashing Out")

Mechanistic Causality: Introducing a highly concentrated DMSO stock into aqueous cell culture media causes a rapid solvent-shift. The DMSO diffuses into the water faster than the fatty acid can disperse, leaving the highly hydrophobic free acid to nucleate and precipitate.

  • Pre-warm: Warm your cell culture media or assay buffer to 37°C.

  • Carrier Protein Addition (Optional but Recommended): Add fatty-acid-free Bovine Serum Albumin (BSA) to your media. BSA acts as a physiological carrier, binding the hydrophobic tail and preventing micelle formation or precipitation.

  • Vortex & Drip: Place the media on a vortex mixer at a low speed. Add the DMSO stock solution dropwise into the center of the vortex.

  • Limit Solvent: Ensure the final DMSO concentration does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity [2].

Quantitative Data: Solvent Efficacy Comparison

If DMSO continues to fail, alternative solvents must be considered. The table below summarizes the expected efficacy of various solvents for medium-chain fluoro-fatty acids based on established.

Solvent SystemEstimated Solubility LimitSolvation MechanismMax Recommended Final % in Cell Culture
Anhydrous DMSO ~50 - 80 mMPolar aprotic; strong H-bond acceptor for the carboxylic head.< 0.5%
Hydrated DMSO (>2% H₂O) < 5 mMHydrophobic exclusion; rapid precipitation.N/A
Absolute Ethanol > 150 mMPolar protic; amphiphilic interaction stabilizes the fluorous tail.< 0.1%
DMF ~100 mMPolar aprotic; lower polarity than DMSO.< 0.1% (High toxicity)
Aqueous Buffer (pH 7.4) < 1 mM (Free Acid)Ionization of the carboxylic head group (pKa ~4.8).100%

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear when I made it, but after storing it at -20°C for a week, there are crystals that won't redissolve. What happened? A: This is a classic polymorph shift caused by freeze-thaw cycles. When frozen, the compound can crystallize into a lower-energy, thermodynamically stable polymorph that is significantly less soluble in DMSO than the original amorphous or high-energy crystalline powder [3]. To prevent this, aliquot your freshly prepared stock solution into single-use vials before freezing, and never return a thawed aliquot to the freezer.

Q: Should I use the free acid or a salt form (e.g., sodium salt) of 8-Fluoro-3-methyloctanoic acid? A: It depends entirely on your primary solvent. If you are strictly using DMSO or Ethanol to make a high-concentration stock, the free acid is vastly superior. Salt forms possess high ionic lattice energies that resist dissolution in pure organic solvents. Conversely, if you are attempting to dissolve the compound directly into an aqueous buffer without organic solvents, the salt form is required.

Q: I need a final concentration of 1 mM in my cell assay, but my 100 mM DMSO stock keeps precipitating upon dilution. How do I fix this? A: A 1 mM final concentration of a fluorous fatty acid in aqueous media is exceptionally high and likely exceeds the critical micelle concentration (CMC) or absolute aqueous solubility. You must either:

  • Use a physiological carrier like BSA in the media to bind the lipid.

  • Switch your stock solvent to Absolute Ethanol, which has been shown to support higher final aqueous concentrations of fatty acids with less precipitation compared to DMSO[2].

References

  • PubMed Central (PMC), NIH. "Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity."[Link]

  • Ziath. "Samples in DMSO: What an end user needs to know." Ziath Technical Documentation.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Defluorination of 8-Fluoro-3-methyloctanoic Acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 8-Fluoro-3-methyloctanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 8-Fluoro-3-methyloctanoic acid . A frequent bottleneck in the synthesis and purification of this aliphatic fluoro-acid is the unintended cleavage of the terminal fluorine atom during the acidic workup phase.

As a Senior Application Scientist, I have structured this guide to provide a mechanistic understanding of why this degradation occurs and to deliver a self-validating, field-proven protocol to ensure the absolute integrity of your target molecule.

Part 1: Mechanistic Understanding & FAQs

FAQ 1: Why is the primary fluorine atom cleaving during a standard HCl extraction?

While the primary C(sp³)–F bond is thermodynamically robust—possessing a high bond dissociation energy of approximately 485 kJ/mol[1]—it is not immune to kinetic degradation under specific conditions.

8-Fluoro-3-methyloctanoic acid features a terminal, primary alkyl fluoride. Because primary carbons lack steric bulk, they are highly susceptible to direct nucleophilic displacement (S_N2 reactions)[2]. During a standard acidic extraction using Hydrochloric Acid (HCl), the aqueous phase becomes heavily enriched with chloride ions (Cl⁻). While the low pH successfully protonates the carboxylic acid for organic extraction, the high concentration of strong nucleophiles (Cl⁻) in a highly acidic environment facilitates halodefluorination . The acid activates the C–F bond, allowing the chloride to displace the fluoride via an S_N2-like mechanism, yielding 8-chloro-3-methyloctanoic acid as an unwanted byproduct[1].

FAQ 2: How do strong acids contribute to this instability?

In the absence of strong nucleophiles or Lewis acids, unactivated aliphatic fluorides possess relatively low electrophilicity and are generally stable[3]. However, highly concentrated Brønsted acids or Lewis acids can readily activate these aliphatic C–F bonds[3]. When the fluorine atom is protonated, it becomes a superior leaving group. If the extraction is performed at room temperature or with prolonged aqueous-organic contact time, this activation significantly lowers the energy barrier required for nucleophilic substitution.

FAQ 3: What is the optimal acid to use to prevent this degradation?

To prevent defluorination, your extraction protocol must be a self-validating system : it must achieve a pH low enough to protonate the carboxylate (target pH ~3.5) while strictly eliminating nucleophilic counterions from the matrix.

Scientist's Insight: The choice of acid is not merely about achieving a target pH; it is about managing the counterion environment. By switching from HCl to a mild, non-nucleophilic acid like aqueous Citric Acid, we eliminate the nucleophilic chloride ion entirely, effectively shutting down the S_N2 halodefluorination pathway.

Mechanism A 8-Fluoro-3-methyloctanoic Acid (Aqueous Carboxylate) B Acidification with HCl (High Cl⁻ Concentration) A->B Standard Workup F Acidification with Citric Acid (Non-Nucleophilic) A->F Optimized Workup C Protonated Acid (Organic Soluble) B->C D Nucleophilic Attack (Halodefluorination) C->D Heat / Prolonged Time E 8-Chloro Byproduct (Defluorinated) D->E S_N2 Substitution G Stable Organic Phase (Intact C-F Bond) F->G Rapid Partitioning

Mechanistic pathways of halodefluorination vs. stable non-nucleophilic extraction.

Part 2: Quantitative Data & Reagent Selection

The table below summarizes the risk profile of various acidic reagents based on their pKa and the nucleophilicity of their conjugate bases.

Acidic ReagentpKaCounterion NucleophilicityRelative Defluorination RiskRecommendation
Hydrochloric Acid (HCl) -6.3High (Cl⁻)High (~12-15% at 25°C)Avoid
Hydrobromic Acid (HBr) -9.0Very High (Br⁻)Severe (>20% at 25°C)Avoid
Sulfuric Acid (H₂SO₄) -3.0Low (HSO₄⁻)Low (< 2% at 25°C)Acceptable (with strict cooling)
Phosphoric Acid (H₃PO₄) 2.15Very Low (H₂PO₄⁻)NegligibleRecommended
Citric Acid (Aqueous) 3.13NegligibleUndetectableHighly Recommended

Part 3: Optimized Experimental Protocol

To guarantee the structural integrity of 8-Fluoro-3-methyloctanoic acid, follow this step-by-step methodology. This protocol relies on kinetic control (low temperature) and chemical control (non-nucleophilic environment).

Step-by-Step Methodology: Mild Acidic Extraction
  • Pre-cooling (Kinetic Control): Transfer the basic aqueous solution containing the 8-Fluoro-3-methyloctanoic acid salt to a jacketed reactor or ice bath. Cool the solution to 0–5 °C . Causality: Lowering the temperature exponentially decreases the kinetics of any potential nucleophilic substitution.

  • Solvent Addition: Add an equal volume of a cold, moderately polar organic solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Causality: Having the organic phase present before acidification ensures that the protonated fluoro-acid immediately partitions into the organic layer, minimizing its residence time in the reactive aqueous phase.

  • Acidification: Slowly add a pre-chilled 10% (w/v) aqueous Citric Acid solution dropwise under vigorous stirring until the aqueous layer reaches a pH of 3.5 to 4.0. Causality: Citric acid provides sufficient protons to neutralize the carboxylate without introducing nucleophilic halides[3].

  • Phase Separation: Immediately halt stirring and allow the phases to separate. Drain the aqueous layer.

  • Washing and Drying: Wash the organic layer once with cold brine (NaCl). Note: Brief exposure to cold brine at a neutral pH does not risk halodefluorination. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo at a bath temperature not exceeding 30 °C.

Workflow Step1 Step 1: Cool Aqueous Phase Temp: 0-5 °C (Kinetic Control) Step2 Step 2: Add Organic Solvent EtOAc or MTBE for rapid partitioning Step1->Step2 Step3 Step 3: Acidify with Citric Acid Target pH: 3.5 (Non-nucleophilic) Step2->Step3 Step4 Step 4: Phase Separation Immediate separation limits contact time Step3->Step4 Step5 Step 5: Wash & Dry Brine wash, Na₂SO₄ dry, low-temp concentration Step4->Step5

Step-by-step optimized extraction workflow for aliphatic fluoro-organic acids.

References

1.[1] Title: Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance Source: Journal of the American Chemical Society URL: [Link]

2.[2] Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link]

3.[3] Title: Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: PMC - NIH URL: [Link]

Sources

Optimization

Minimizing degradation of 8-Fluoro-3-methyloctanoic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 8-Fluoro-3-methyloctanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 8-Fluoro-3-methyloctanoic acid .

While the terminal carbon-fluorine (C-F) bond provides unique metabolic and chemical stability compared to its non-fluorinated analogs[1], the aliphatic backbone—specifically the tertiary carbon at the C3 position—remains highly susceptible to auto-oxidation and environmental degradation. This guide synthesizes field-proven methodologies to ensure the structural integrity of your compound during long-term storage.

I. Troubleshooting & FAQ: Mechanisms of Degradation

Q1: My batch of 8-Fluoro-3-methyloctanoic acid has developed a yellowish tint and a rancid odor after three months on the benchtop. What caused this? A: You are observing advanced lipid auto-oxidation. All fatty acids are susceptible to oxidation, which is accelerated by light, ambient temperature, and oxygen exposure[2]. For 8-Fluoro-3-methyloctanoic acid, the methyl group at the C3 position creates a tertiary carbon-hydrogen bond. Tertiary C-H bonds have lower bond dissociation energies than secondary C-H bonds, making them primary targets for radical abstraction by reactive oxygen species. Once the radical is formed, it rapidly reacts with atmospheric oxygen to form hydroperoxides, which then cleave into volatile, foul-smelling secondary oxidation products (aldehydes and ketones)[3].

Q2: Can I store this compound in standard polypropylene microcentrifuge tubes? A: No. Standard polypropylene is permeable to oxygen over long periods and can leach plasticizers (like phthalates or slip agents) into lipophilic compounds. Furthermore, ultraviolet (UV) light can induce photochemical reactions in fluorinated intermediates, leading to the formation of impurities[4]. You must use amber glass vials to block UV light, fitted with PTFE-lined (Teflon) solid caps . PTFE provides an inert, impermeable barrier that prevents both oxygen ingress and plasticizer leaching.

Q3: What is the optimal temperature for multi-year storage, and why? A: For long-term storage (>6 months), the compound must be kept at -20°C or -80°C . Temperature is the most critical factor in lipid stability; higher temperatures exponentially accelerate primary lipid oxidation and thermal degradation[5]. Storing fluorinated intermediates at -20°C or lower effectively arrests radical propagation and minimizes the kinetic energy required for degradation pathways[4].

Q4: Does humidity affect this compound? The C-F bond is supposed to be stable. A: While the terminal C-F bond is exceptionally strong and resistant to spontaneous hydrolysis, the carboxylic acid headgroup and the overall matrix are not immune to moisture. High humidity levels (relative humidity >60%) can promote moisture-related reactions, including the hydration of the carboxylic acid, which can alter the physical state of the lipid and promote microbial growth if trace contaminants are present[4].

II. Self-Validating Storage Protocol

To guarantee scientific integrity, your storage protocol must be a closed, self-validating system. This ensures that if degradation occurs, you can pinpoint the exact point of failure.

Step 1: Baseline Quality Control (QC) Before storage, acquire a baseline 1 H-NMR, 19 F-NMR, and GC-MS spectrum. The 19 F-NMR is critical for confirming the integrity of the terminal fluorine atom, while 1 H-NMR will establish a baseline for the C3 methine proton.

Step 2: Aliquoting (The "Single-Use" Rule) Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen. Divide the bulk 8-Fluoro-3-methyloctanoic acid into single-use aliquots inside amber glass vials.

Step 3: Inert Atmosphere Purging Using a Schlenk line or a gentle stream of high-purity Argon (preferred over Nitrogen due to its higher density), purge the headspace of each vial for 30 seconds. This displaces atmospheric oxygen, neutralizing the primary driver of auto-oxidation[3].

Step 4: Gravimetric Validation Sealing Seal the vials tightly with PTFE-lined caps. Self-Validation Step: Weigh each sealed vial on an analytical balance and record the mass on the label. When you retrieve the vial months later, re-weigh it. A loss in mass indicates a compromised seal and the escape of volatile short-chain degradation products; a gain in mass indicates moisture ingress.

Step 5: Desiccated Cold Storage Place the vials inside a secondary container (e.g., a sealed plastic jar) containing indicating silica gel desiccants to maintain a micro-environment of <60% relative humidity[4]. Store the secondary container at -20°C.

III. Quantitative Stability Matrix

The following table summarizes the expected stability of 8-Fluoro-3-methyloctanoic acid under various storage conditions, highlighting the causality of degradation.

Storage TemperatureContainer / AtmosphereRelative HumidityEstimated Shelf LifePrimary Degradation Risk
+25°C (Ambient) Clear Glass / Ambient AirUncontrolled< 3 MonthsRapid auto-oxidation at C3; UV-induced photochemical breakdown[4].
+4°C (Fridge) Amber Glass / Ambient AirUncontrolled6 - 12 MonthsSlow oxidation; high risk of moisture condensation upon opening.
-20°C (Freezer) Polypropylene / Argon< 60% (Desiccant)1 - 2 YearsOxygen permeation through plastic; plasticizer leaching.
-20°C to -80°C Amber Glass / Argon (PTFE Cap) < 60% (Desiccant) > 5 Years Optimal Condition. Thermal and oxidative pathways arrested[4][5].

IV. Workflow Visualization

Below is the logical workflow for processing and storing fluorinated fatty acid derivatives to maximize shelf life.

StorageWorkflow Start Receive 8-Fluoro-3-methyloctanoic acid Check Baseline QC (1H/19F NMR, GC-MS) Start->Check Aliquot Aliquot into Amber Glass Vials Check->Aliquot Atmosphere Purge Headspace with Argon Aliquot->Atmosphere Seal Seal with PTFE Caps & Record Mass Atmosphere->Seal Store Store at -20°C with Desiccant Seal->Store Monitor Pre-Use QC: Re-weigh & Analyze Store->Monitor

Workflow for the optimal handling and long-term storage of fluorinated fatty acids.

References

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? SinoShiny. Available at:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH). Available at:[Link]

  • Effects of Different Storage Time and Temperature on Physicochemical Properties and Fatty Acid Profiles of Commercial Powder Goat Milk Products. Longdom Publishing. Available at:[Link]

  • Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. National Institutes of Health (NIH). Available at:[Link]

  • Mechanisms, Causes, and Solutions: A Comprehensive Review of Lipid Oxidation in Low-Moisture Packaged Snack. D-NB. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solutions for Peak Tailing of 8-Fluoro-3-methyloctanoic Acid in Reverse-Phase HPLC

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in the analysis of fluorinated carboxylic acids: peak tailing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in the analysis of fluorinated carboxylic acids: peak tailing in reverse-phase High-Performance Liquid Chromatography (RP-HPLC). Here, we provide in-depth, science-backed solutions for troubleshooting and optimizing the analysis of 8-Fluoro-3-methyloctanoic acid.

Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for 8-Fluoro-3-methyloctanoic acid on my C18 column. What is the primary cause?

A1: The most common cause of peak tailing for acidic compounds like 8-Fluoro-3-methyloctanoic acid is secondary interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] At mobile phase pH values above approximately 3, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[3][4] Your analyte, a carboxylic acid, will also be at least partially ionized (R-COO⁻). This leads to a secondary ion-exchange or strong polar interaction between the negatively charged analyte and the residual silanols, which have slow adsorption-desorption kinetics compared to the primary hydrophobic interaction with the C18 phase. This results in a tailed peak.[5][6]

Q2: How does the mobile phase pH specifically affect the peak shape of my analyte?

A2: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[7][8] For a carboxylic acid, the pH relative to its acid dissociation constant (pKa) determines its ionization state.

  • At High pH (pH > pKa): The carboxylic acid is deprotonated (ionized, R-COO⁻), making it more polar and less retained on a reverse-phase column.[9][10] However, this ionized form strongly interacts with any charged silanol groups, leading to significant peak tailing.

  • At Low pH (pH < pKa): The carboxylic acid is protonated (non-ionized, R-COOH). This form is more hydrophobic and less polar, leading to better retention.[10] Crucially, operating at a low pH (typically 2.5-3.5) also suppresses the ionization of the problematic silanol groups on the column, minimizing the secondary interactions that cause tailing.[11] Therefore, controlling the mobile phase at a low pH is essential for achieving sharp, symmetrical peaks for acidic analytes.[12]

Q3: Could my HPLC column be the source of the problem, even if it's a standard C18?

A3: Absolutely. Not all C18 columns are created equal, and their suitability for analyzing acidic compounds varies significantly. The issue often lies with the quantity and activity of residual silanol groups left over after the C18 chains are bonded to the silica.

  • End-Capping: High-quality, modern columns are often "end-capped," a process where smaller silanes (like trimethylchlorosilane) are used to react with and block many of the remaining accessible silanol groups.[13] Using a column with robust end-capping is highly recommended for acidic compounds.

  • Silica Purity: The purity of the underlying silica is critical. The presence of metal ions (like iron or aluminum) within the silica matrix can increase the acidity of nearby silanol groups, creating highly active sites that cause severe peak tailing.[6] Using columns packed with high-purity silica can dramatically improve peak shape.

  • Column Type: Consider columns specifically designed for polar analytes or those with alternative bonding chemistries (e.g., polar-embedded phases) that provide shielding of the silica surface.[11][13]

Q4: My mobile phase is optimized, but I still see some tailing. Could my sample preparation be the issue?

A4: Yes, the sample solvent can have a significant impact. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[3][14] This is known as the "sample solvent effect." The strong solvent carries the analyte band down the column in a distorted shape before the mobile phase can properly focus it at the head of the column. Always try to dissolve your sample in the initial mobile phase composition or in a solvent that is weaker than the mobile phase.[15]

Visualizing the Problem: The Mechanism of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for carboxylic acids and how pH modulation provides a solution.

G cluster_high_ph Condition: Higher pH (e.g., pH > 4) cluster_low_ph Solution: Lower pH (e.g., pH < 3) Analyte_Ion Analyte (R-COO⁻) (Ionized) Silanol_Ion Silica Surface (Si-O⁻) (Ionized Silanol) Analyte_Ion->Silanol_Ion Strong Secondary Ionic Interaction C18_Phase C18 Stationary Phase Analyte_Ion->C18_Phase Primary Hydrophobic Interaction Tailing Peak Tailing Silanol_Ion->Tailing Causes Analyte_Neutral Analyte (R-COOH) (Neutral) Silanol_Neutral Silica Surface (Si-OH) (Suppressed Ionization) Analyte_Neutral->Silanol_Neutral Weak Secondary Interaction Minimized C18_Phase_2 C18 Stationary Phase Analyte_Neutral->C18_Phase_2 Strong Primary Hydrophobic Interaction Symmetry Symmetrical Peak Analyte_Neutral->Symmetry Leads to

Caption: Mechanism of silanol interaction and the effect of pH control.

Troubleshooting and Optimization Guides

If the FAQs did not resolve your issue, follow these detailed experimental guides to systematically eliminate peak tailing.

Guide 1: Systematic Mobile Phase pH Optimization

The most effective first step is to ensure the complete protonation of your carboxylic acid analyte and suppression of silanol activity by lowering the mobile phase pH.

Experimental Protocol:

  • Prepare Aqueous Stock Buffers: Prepare 1L of your aqueous mobile phase (e.g., HPLC-grade water) and adjust the pH using a suitable acid. Phosphoric acid is an excellent choice as it buffers well in the desired pH 2-3 range. Formic acid is also commonly used, especially for mass spectrometry compatibility.[16][17]

  • Test Different pH Levels: Prepare three separate mobile phases. For each, mix the pH-adjusted aqueous component with your organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 A:B).

    • Mobile Phase 1: pH 3.5

    • Mobile Phase 2: pH 3.0

    • Mobile Phase 3: pH 2.5

  • Equilibrate and Analyze: For each mobile phase, equilibrate the column for at least 15-20 column volumes. Inject your standard of 8-Fluoro-3-methyloctanoic acid and record the chromatogram.

  • Evaluate Results: Compare the peak shape (asymmetry factor) and retention time for each condition. You should observe a significant improvement in symmetry as the pH is lowered.

Data Summary: Expected Effect of pH on Performance

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Retention TimeExpected Peak Shape
> 4.5 Mostly Ionized (R-COO⁻)Partially Ionized (Si-O⁻)ShorterSevere Tailing
3.5 Partially IonizedMostly Neutral (Si-OH)IntermediateModerate Tailing
< 3.0 Mostly Neutral (R-COOH)Neutral (Si-OH)LongerSymmetrical
Guide 2: Advanced Strategy - Using Fluorinated Ion-Repelling Agents

For particularly challenging separations of acidic compounds, certain mobile phase additives can improve peak shape. Fluorinated carboxylic acids, such as trifluoroacetic acid (TFA), can act as "ion repelling agents."[18][19] While often used as an ion-pairing agent for bases, at low concentrations (0.05-0.1%), TFA helps to acidify the mobile phase and can dynamically coat the stationary phase, masking residual silanols and improving peak symmetry for acidic analytes.[4][18]

Experimental Protocol:

  • Prepare Mobile Phase with TFA: Prepare your mobile phase (e.g., Water/Acetonitrile) and add 0.1% (v/v) of trifluoroacetic acid to both the aqueous (A) and organic (B) components. This ensures a consistent concentration throughout a gradient run.

  • Equilibrate and Analyze: Thoroughly equilibrate the column with the TFA-containing mobile phase. Inject the sample.

  • Compare: Compare the resulting peak shape to the one obtained with phosphoric or formic acid. TFA can sometimes provide sharper peaks, but be aware that it is an ion-pairing agent and can be difficult to remove from the column. It also causes significant ion suppression in LC-MS.

Guide 3: Troubleshooting Workflow

Use this workflow to systematically diagnose and solve the root cause of peak tailing.

Caption: A systematic workflow for troubleshooting peak tailing.

References
  • Baranowska, I., & Kwiecień, A. (2020).
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech.
  • Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Yumpu.
  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II).
  • Sigma-Aldrich. HPLC Column Selection Guide. Sigma-Aldrich.
  • Waters. (2022). What are common causes of peak tailing when running a reverse-phase LC column?.
  • ResearchGate. (2025). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America.
  • Shinde, V. (2025).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Crawford Scientific. The Theory of HPLC Column Chemistry. Chromacademy.
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  • Agilent. (2022).
  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • Waters. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?.
  • VCU Scholars Compass. (2022).
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  • BenchChem. (2025).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 8-Fluoro-3-methyloctanoic Acid and 8-Chloro-3-methyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of 8-fluoro-3-methyloctanoic acid and 8-chloro-3-methyloctanoic acid. The analysis is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 8-fluoro-3-methyloctanoic acid and 8-chloro-3-methyloctanoic acid. The analysis is grounded in fundamental principles of organic chemistry, focusing on how the terminal halogen influences the molecule's behavior in common chemical transformations.

Introduction: Structure and Core Differences

At first glance, 8-fluoro-3-methyloctanoic acid and 8-chloro-3-methyloctanoic acid are structurally very similar. Both are chiral carboxylic acids with an eight-carbon chain and a methyl group at the 3-position. The critical difference lies at the terminus of the alkyl chain: the identity of the halogen atom, fluorine versus chlorine. This single atomic substitution has profound implications for the molecule's electronic properties and, consequently, its chemical reactivity, primarily at the C8 position.

The central question this guide addresses is: How does the stronger, more polarizing carbon-fluorine bond compare to the weaker, more readily cleaved carbon-chlorine bond in directing the reactivity of the molecule? We will explore this by examining fundamental physicochemical properties and predicting their performance in key reaction classes.

Physicochemical Properties: The Foundation of Reactivity

The differing reactivity profiles of these two molecules are rooted in the intrinsic properties of the carbon-halogen bond. The carbon-fluorine bond is recognized as the strongest single bond in organic chemistry, a consequence of fluorine's high electronegativity and the resulting partial ionic character of the bond.[1][2][3] Conversely, the carbon-chlorine bond is longer, weaker, and more polarizable.[1][4]

Property8-Fluoro-3-methyloctanoic acid8-Chloro-3-methyloctanoic acidRationale & Implication
C-X Bond Dissociation Energy ~115 kcal/mol (485 kJ/mol)[3][5]~84 kcal/mol (327 kJ/mol)[5]The C-F bond requires significantly more energy to break, rendering the fluoro-compound more thermally stable and less reactive in reactions involving homolytic or heterolytic C-X bond cleavage.[4]
Halogen Electronegativity (Pauling) 3.983.16Fluorine's higher electronegativity creates a more polarized Cδ+-Fδ- bond, making the carbon atom more electron-deficient.[1] However, this does not translate to higher reactivity in substitution reactions.
Leaving Group Ability Very PoorGoodThe fluoride ion (F-) is a strong base and thus a very poor leaving group. The chloride ion (Cl-) is a weaker base and a much better leaving group. The relative leaving group reactivity is I- > Br- > Cl- >> F-.[6]
Inductive Effect (-I) StrongModerateThe strong electron-withdrawing nature of fluorine will have a more pronounced, albeit attenuated, inductive effect along the carbon chain compared to chlorine.[7][8]

Reactivity in Nucleophilic Substitution (SN2) Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides. For these primary (C8) halides, the SN2 mechanism is expected to dominate.[9][10][11] This mechanism involves a backside attack by a nucleophile, leading to a concerted displacement of the leaving group.[12]

Prediction: 8-chloro-3-methyloctanoic acid will be vastly more reactive in SN2 reactions.

Causality: The rate-determining step of an SN2 reaction involves the breaking of the carbon-halogen bond.[13] The significantly lower bond dissociation energy of the C-Cl bond and the superior stability of the chloride anion as a leaving group make the chloro-compound far more susceptible to nucleophilic attack.[12] Reactions with the fluoro-analog will be extremely sluggish, often requiring harsh conditions or specialized reagents, if they proceed at all.[6][14] In fact, alkyl fluorides are generally considered inert to standard SN2 conditions.[15]

Caption: Fig. 1: Sₙ2 Reaction Pathway Comparison.

Influence on Carboxylic Acid Acidity

The electronegative halogen atom exerts an electron-withdrawing inductive effect (-I effect) that can influence the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[7][16]

Prediction: 8-fluoro-3-methyloctanoic acid will be a slightly stronger acid than 8-chloro-3-methyloctanoic acid.

Causality: Fluorine is more electronegative than chlorine, resulting in a stronger -I effect.[8] This effect pulls electron density away from the carboxylate group, stabilizing the negative charge and thus increasing the acidity (lowering the pKa). However, the inductive effect weakens significantly with distance.[17] Given that the halogen is at the C8 position, seven sigma bonds away from the carboxyl group, the difference in acidity between the two compounds is expected to be minimal and likely challenging to measure experimentally.

Proposed Experimental Protocol: Comparative Reactivity via Finkelstein Reaction

To empirically validate the predicted reactivity difference, a comparative kinetic study using the Finkelstein reaction is proposed.[18] This classic SN2 reaction involves halide exchange and is ideal for comparing the reactivity of alkyl chlorides and fluorides.[19][20]

Objective: To quantify the relative reaction rates of 8-fluoro-3-methyloctanoic acid and 8-chloro-3-methyloctanoic acid with sodium iodide in acetone.

Methodology:

  • Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 8-fluoro-3-methyloctanoic acid, 8-chloro-3-methyloctanoic acid, and an internal standard (e.g., dodecane) in anhydrous acetone.

  • Reaction Initiation: In separate, temperature-controlled reaction vessels (e.g., 50 °C), add a solution of sodium iodide in acetone (e.g., 0.5 M, 5 equivalents) to the substrate solutions. Start a timer simultaneously for each reaction.

  • Monitoring: At timed intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a mixture of water and diethyl ether. The water will precipitate any unreacted NaI and the desired product will be extracted into the ether layer.

  • Analysis: Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the disappearance of the starting material relative to the internal standard.

  • Data Processing: Plot the concentration of the starting material versus time for both reactions. The slope of this plot will provide the reaction rate. The chloro-compound is expected to show a rapid decrease in concentration, while the fluoro-compound will show a negligible change over the same period.

Trustworthiness: This protocol is self-validating. The Finkelstein reaction in acetone relies on Le Châtelier's principle; the newly formed sodium chloride will precipitate out of the solution, driving the reaction to completion for the chloro-alkane.[18][21] For the fluoro-alkane, no precipitate is expected, and the starting material should be recovered largely unchanged, confirming its inertness under these conditions.[14]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M solutions of fluoro-acid and chloro-acid in acetone with internal standard. react1 Combine substrate and NaI solutions in separate flasks at 50 °C. prep1->react1 prep2 Prepare 0.5 M NaI in acetone. prep2->react1 react2 Withdraw aliquots at timed intervals. react1->react2 analysis1 Quench aliquot with H₂O / Diethyl Ether. react2->analysis1 analysis2 Analyze organic layer by GC-MS. analysis1->analysis2 analysis3 Plot [Substrate] vs. Time to determine reaction rate. analysis2->analysis3 caption Fig. 2: Workflow for Comparative Kinetic Study.

Caption: Fig. 2: Workflow for Comparative Kinetic Study.

Conclusion

The substitution of fluorine for chlorine at the C8 position dramatically alters the reactivity of 3-methyloctanoic acid.

  • 8-Chloro-3-methyloctanoic acid is expected to behave as a typical primary alkyl chloride, readily undergoing SN2 reactions with a variety of nucleophiles due to the good leaving group ability of chloride.

  • 8-Fluoro-3-methyloctanoic acid , in stark contrast, will be significantly less reactive and largely inert to standard SN2 conditions. This is a direct consequence of the immense strength of the C-F bond and the poor leaving group ability of the fluoride ion. While it is a slightly stronger acid due to fluorine's greater inductive effect, its primary chemical utility lies in its stability and resistance to nucleophilic displacement.

These differences are critical for drug development professionals and synthetic chemists when designing molecules for specific biological applications, where metabolic stability (resistance to reaction) or the ability to react with a biological target is a key design parameter.

References

  • Chemistry Stack Exchange. (2014, December 11). Is a carbon-fluorine bond stronger than a carbon-chlorine bond? Available at: [Link]

  • Quora. (2019, February 14). Why it is the C-Cl bond and not the C-F bond in CFCs that is disrupted in the stratosphere? Available at: [Link]

  • What The Data Tells Us. (2025, November 20). Two Types of Nucleophilic Substitution Reactions. Available at: [Link]

  • Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Available at: [Link]

  • Chemistry Stack Exchange. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Available at: [Link]

  • Quora. (2017, October 21). Which is stronger, the covalent bond C-F or C-CL? Why? Available at: [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Available at: [Link]

  • Quora. (2016, July 3). What is the influence of substituents on the acidity of the carboxylic acid? Available at: [Link]

  • University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

  • Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. Available at: [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Available at: [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids. Available at: [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Available at: [Link]

  • University of British Columbia. (n.d.). Nucleophilic Substitution of Alkyl Halides. Available at: [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Available at: [Link]

  • J&K Scientific LLC. (2026, February 17). Finkelstein Reaction. Available at: [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? Available at: [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile? Available at: [Link]

  • chemguide. (n.d.). An introduction to bond energy and bond length. Available at: [Link]

  • Google Patents. (n.d.). EP0265793A1 - Process for the preparation of alkanoic acids.
  • ACS Publications. (2009, March 5). C−F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Available at: [Link]

  • Frontiers. (n.d.). Mini Review: Advances in 2-Haloacid Dehalogenases. Available at: [Link]

  • Chemistry LibreTexts. (2023, July 7). 8.8: Strength of Covalent Bonds. Available at: [Link]

  • ACS Publications. (2009, March 5). C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Finkelstein reaction – Knowledge and References. Available at: [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Available at: [Link]

  • PubMed. (n.d.). Catalytic action of L-2-halo acid dehalogenase on long-chain L-2-haloalkanoic acids in organic solvents. Available at: [Link]

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Comparative

Benchmarking 8-Fluoro-3-methyloctanoic acid stability against standard carboxylic acids

Title: Benchmarking 8-Fluoro-3-methyloctanoic Acid Stability: A Paradigm for Dual-Protected Carboxylic Acids Introduction: The Challenge of Aliphatic Acid Metabolism In drug discovery and lipid-conjugation strategies (su...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 8-Fluoro-3-methyloctanoic Acid Stability: A Paradigm for Dual-Protected Carboxylic Acids

Introduction: The Challenge of Aliphatic Acid Metabolism

In drug discovery and lipid-conjugation strategies (such as peptide half-life extension), aliphatic carboxylic acids are highly prized for their ability to promote serum albumin binding. However, standard straight-chain fatty acids are notoriously susceptible to rapid metabolic clearance. Once internalized by hepatocytes, these molecules are aggressively degraded via two synergistic pathways: mitochondrial β-oxidation and cytochrome P450 (CYP450)-mediated ω-oxidation[1].

To engineer prolonged pharmacokinetic profiles, medicinal chemists must employ rational bioisosteric design. 8-Fluoro-3-methyloctanoic acid (C9H17FO2) represents a masterclass in this approach. By strategically incorporating a 3-methyl group and an 8-fluoro substitution, this molecule effectively short-circuits both major catabolic pathways. This guide provides an in-depth technical benchmarking of 8-fluoro-3-methyloctanoic acid against standard carboxylic acids, detailing the mechanistic rationale, experimental validation protocols, and comparative stability metrics.

Mechanistic Rationale: The Dual-Protection Strategy

The exceptional stability of 8-fluoro-3-methyloctanoic acid is not coincidental; it is the result of targeted molecular interference against specific enzymatic active sites.

  • The 3-Methyl β-Oxidation Block: Standard fatty acids undergo activation to acyl-CoA, followed by oxidation at the β-carbon. The introduction of a methyl group at the 3-position (the β-carbon) creates a profound steric and electronic blockade. This prevents the formation of the requisite β-ketoacyl-CoA intermediate, effectively stalling the β-oxidation spiral.

  • The 8-Fluoro ω-Oxidation Block: When β-oxidation is blocked, hepatic machinery typically compensates by upregulating ω-oxidation via CYP4A and CYP4F enzymes, which hydroxylate the terminal methyl group to form a dicarboxylic acid. Substituting the terminal (or near-terminal) hydrogen with fluorine leverages the exceptional thermodynamic stability of the carbon-fluorine (C–F) bond. At approximately 485 kJ/mol (108–120 kcal/mol), the C–F bond is highly resistant to CYP450-mediated hydrogen atom abstraction, shutting down the ω-oxidation "metabolic shunt"[2][3][4].

MetabolicPathways Substrate1 Standard Carboxylic Acid (e.g., Octanoic Acid) BetaOx Mitochondrial β-Oxidation Substrate1->BetaOx OmegaOx CYP450 ω-Oxidation Substrate1->OmegaOx Substrate2 8-Fluoro-3-methyloctanoic acid BlockBeta 3-Methyl Blockade Substrate2->BlockBeta Prevents β-ketoacyl-CoA formation BlockOmega 8-Fluoro Blockade Substrate2->BlockOmega C-F bond (485 kJ/mol) resists CYP450 Degradation Rapid Clearance (Chain Shortening) BetaOx->Degradation OmegaOx->Degradation Stability Metabolic Stability (Extended Half-Life) BlockBeta->Stability BlockOmega->Stability

Fig 1: Mechanistic divergence between standard carboxylic acid degradation and dual-protected analogs.

Experimental Methodology: Self-Validating Hepatocyte Stability Assay

To objectively benchmark these compounds, we utilize a Cryopreserved Human Hepatocyte Stability Assay . Causality of model selection: Microsomal assays (HLM) only contain endoplasmic reticulum enzymes (CYP450s) and lack mitochondria. Because β-oxidation is a mitochondrial process, only intact hepatocytes provide the complete cellular machinery required to evaluate both pathways simultaneously.

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure data integrity and prevent false-positive stability readings.

  • Hepatocyte Thawing & Recovery: Thaw cryopreserved human hepatocytes in William's E medium supplemented with cell maintenance additives.

    • Validation Check: Cell viability must be quantified via Trypan blue exclusion. Only batches with >80% viability are used; compromised cells leak cofactors (e.g., NAD+, CoA), leading to artificially low clearance rates.

  • Incubation Setup: Dilute the test compounds (Octanoic acid, 3-Methyloctanoic acid, 8-Fluorooctanoic acid, and 8-Fluoro-3-methyloctanoic acid) to a final concentration of 1 µM in a suspension of 1 × 10⁶ viable cells/mL.

    • Causality: A 1 µM concentration is strictly maintained to ensure the substrate concentration is well below the Michaelis constant ( Km​ ) for hepatic enzymes, guaranteeing first-order decay kinetics necessary for accurate intrinsic clearance ( CLint​ ) calculation.

  • System Validation Controls (Concurrent):

    • Positive Control (High Clearance): Verapamil (validates CYP3A4/CYP450 functional integrity).

    • Negative Control (Matrix Stability): Heat-inactivated hepatocytes incubated with the test compound (validates that disappearance is enzymatically driven, not due to non-specific plastic binding or chemical instability).

  • Time-Course Sampling & Quenching: Incubate at 37°C under 5% CO₂. At intervals (0, 15, 30, 60, 90, 120, and 240 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an isotopically labeled Internal Standard (IS).

    • Causality: The 3:1 ratio of cold ACN instantly denatures proteins, halting all enzymatic activity. The IS corrects for any matrix ionization suppression and injection volume variances during downstream mass spectrometry.

  • LC-MS/MS Quantification: Centrifuge the quenched plates at 3000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS using Electrospray Ionization in negative mode (ESI-), which is optimal for the deprotonated carboxylate anion [M-H]-.

Workflow Step1 1. Hepatocyte Thawing (Viability >80%) Step2 2. Co-Incubation (1 µM Cmpd + Controls) Step1->Step2 Step3 3. Time-Course Sampling (0 - 240 min) Step2->Step3 Step4 4. Cold ACN Quench (+ Internal Standard) Step3->Step4 Step5 5. LC-MS/MS (ESI-) Quantification Step4->Step5 Step6 6. CLint & T1/2 Data Processing Step5->Step6

Fig 2: Self-validating human hepatocyte stability assay workflow for carboxylic acid benchmarking.

Quantitative Benchmarking Data

The table below summarizes the in vitro human hepatocyte stability data, highlighting the synergistic effect of dual-protection. Intrinsic clearance ( CLint​ ) is calculated using the equation: CLint​=(0.693/T1/2​)×(1/cell density) .

CompoundStructural ModificationHalf-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Primary Observed Metabolite(s)
Octanoic Acid None (Standard)< 15 min> 46.2 µL/min/10⁶ cellsChain-shortened acids (Hexanoic, Butyric)
3-Methyloctanoic Acid Single (β-block)42 min16.5 µL/min/10⁶ cells3-Methyl-octanedioic acid (ω-oxidation)
8-Fluorooctanoic Acid Single (ω-block)36 min19.2 µL/min/10⁶ cellsFluorinated chain-shortened acids
8-Fluoro-3-methyloctanoic Acid Dual (β & ω block) > 240 min < 2.8 µL/min/10⁶ cells Trace acyl-glucuronides (Phase II only)

Discussion & Application Insights

The data clearly demonstrates the vulnerability of single-protection strategies. When only the 3-methyl group is applied (3-Methyloctanoic acid), the molecule survives β-oxidation but is rapidly shunted toward CYP-mediated ω-oxidation, resulting in a moderate half-life of 42 minutes. Conversely, protecting only the terminus (8-Fluorooctanoic acid) forces the liver to aggressively process the molecule via mitochondrial β-oxidation.

8-Fluoro-3-methyloctanoic acid achieves a synergistic stabilization. By simultaneously blocking both pathways, the molecule forces the hepatic machinery to rely on slow, low-affinity Phase II conjugation pathways (e.g., glucuronidation), extending the half-life to over 4 hours in vitro (a >16-fold improvement over the standard).

For drug development professionals, integrating 8-fluoro-3-methyloctanoic acid as a lipophilic side-chain in peptide therapeutics or as a core pharmacophore in small molecules ensures robust serum half-life extension without sacrificing the necessary albumin-binding properties conferred by the free carboxylate.

References

  • Theoretical studies on fluorinated carboxylic acids.BenchChem.
  • Long-chain perfluorocarboxylic acids (PFCAs), their salts and related compounds.GOV.UK.
  • Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants.National Center for Biotechnology Information (PMC).
  • Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review.MDPI.

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Validation

Cross-Validation of GC-FID and LC-MS/MS for the Bioanalysis of 8-Fluoro-3-methyloctanoic Acid

A Senior Application Scientist’s Guide to Method Transfer, Derivatization Causality, and Regulatory Compliance As drug development pipelines increasingly rely on highly specific lipid biomarkers and fluorinated metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Method Transfer, Derivatization Causality, and Regulatory Compliance

As drug development pipelines increasingly rely on highly specific lipid biomarkers and fluorinated metabolic intermediates, the analytical demands placed on laboratories have intensified. 8-Fluoro-3-methyloctanoic acid (C9H17FO2) [1] is a branched, fluorinated medium-chain fatty acid (MCFA). The terminal fluorine atom slightly alters its lipophilicity and pKa compared to endogenous MCFAs[2], presenting unique challenges for extraction and quantification.

During the lifecycle of a drug or biomarker assay, it is common to transition from a high-throughput, ultra-sensitive LC-MS/MS platform used in early clinical phases to a more robust, cost-effective GC-FID platform for late-stage QA/QC or toxicokinetic monitoring. According to the ICH M10 guidelines, whenever multiple analytical methods are utilized to support regulatory submissions, a rigorous cross-validation must be performed to ensure data comparability[3].

This guide objectively compares the performance of GC-FID and LC-MS/MS for 8-Fluoro-3-methyloctanoic acid detection, detailing the chemical causality behind necessary derivatization steps and providing self-validating experimental protocols.

The Causality of Derivatization: Why Not Analyze Intact?

In their free, underivatized form, highly polar carboxyl functional groups tend to form strong hydrogen bonds. In Gas Chromatography (GC), this leads to severe peak tailing, irreversible column adsorption, and poor reproducibility[4]. In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), free MCFAs suffer from poor retention on standard reversed-phase columns and exhibit weak ionization efficiency in negative electrospray ionization (ESI-)[5].

To build a self-validating system , we must introduce a stable-isotope-labeled internal standard (SIL-IS) prior to extraction. This ensures that any variations in extraction recovery or derivatization efficiency are mathematically normalized.

The GC-FID Solution: FAME Derivatization

Gas chromatography is the preferred universal method for fatty acid analysis, provided the analytes are converted to Fatty Acid Methyl Esters (FAMEs)[6]. We utilize Boron trifluoride ( BF3​ ) in methanol.

  • The Mechanism: BF3​ acts as a powerful Lewis acid catalyst. It protonates the carbonyl oxygen of 8-Fluoro-3-methyloctanoic acid, making the electrophilic carbon highly susceptible to nucleophilic attack by methanol. The result is a volatile, thermally stable methyl ester that resolves perfectly on a highly polar capillary column[6].

The LC-MS/MS Solution: 3-NPH Derivatization

To achieve sub-nanogram sensitivity in LC-MS/MS, we must enhance both hydrophobicity (for column retention) and ionization efficiency[7]. We utilize 3-Nitrophenylhydrazine (3-NPH)[5].

  • The Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an unstable O-acylisourea intermediate. Pyridine acts as a base catalyst, allowing 3-NPH to attack the intermediate, forming a stable acylhydrazine[8]. This derivative contains a highly ionizable nitro group, drastically lowering the Limit of Quantitation (LOQ)[5].

Experimental Workflows

Workflow Sample Plasma Sample (+ Internal Standard) Extraction LLE Extraction (Hexane/EtOAc) Sample->Extraction Split Split Aliquots Extraction->Split GC_Deriv FAME Derivatization (BF3/MeOH, 60°C) Split->GC_Deriv LC_Deriv 3-NPH Derivatization (EDC/Pyridine, 40°C) Split->LC_Deriv GC_Run GC-FID Analysis (Polar Capillary) GC_Deriv->GC_Run LC_Run LC-MS/MS Analysis (ESI- MRM Mode) LC_Deriv->LC_Run

Fig 1. Parallel sample preparation workflow for GC-FID and LC-MS/MS cross-validation.

Protocol A: GC-FID (FAME Method)
  • Spiking: Aliquot 100 µL of plasma into a glass reaction vial. Add 10 µL of Internal Standard ( 13C4​ -8-Fluoro-3-methyloctanoic acid, 10 µg/mL).

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 2 minutes, centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 0.5 mL of 14% BF3​ in Methanol. Seal the vial tightly and heat at 60°C for 15 minutes[4].

  • Quenching & Recovery: Cool to room temperature. Add 0.5 mL of HPLC-grade water to quench the reaction, followed by 1 mL of hexane. Shake vigorously to extract the FAMEs into the non-polar hexane layer[4].

  • Analysis: Inject 1 µL of the organic layer into a GC-FID equipped with a high-polarity TRACE TR-FAME column (100 m × 0.25 mm × 0.2 µm)[6].

Protocol B: LC-MS/MS (3-NPH Method)
  • Spiking & Precipitation: Aliquot 100 µL of plasma. Add 10 µL of IS. Add 400 µL of cold Isopropanol to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes[5]. Transfer 100 µL of the supernatant to a new vial.

  • Derivatization: Add 50 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 50 µL of 120 mM EDC containing 6% pyridine (in 50% aqueous methanol)[5].

  • Incubation: Incubate the mixture at 40°C for 30 minutes to ensure complete conversion to the acylhydrazine derivative.

  • Dilution: Dilute the reaction mixture with 800 µL of Water:Methanol (50:50, v/v) to reduce the organic solvent strength prior to injection.

  • Analysis: Inject 5 µL into an LC-MS/MS system (e.g., Triple Quadrupole) utilizing a C18 reversed-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions in negative ESI mode[2].

ICH M10 Cross-Validation Framework

When comparing data generated from an early-phase study (LC-MS/MS) with a later-phase study (GC-FID), the ICH M10 guideline mandates a statistical approach to cross-validation[9]. The assessment must utilize both spiked Quality Control (QC) samples and Incurred Samples (actual pooled subject samples)[3].

ICHM10 Start ICH M10 Cross-Validation QCs Spiked QCs (Low, Med, High) Start->QCs Incurred Incurred Samples Start->Incurred RunGC GC-FID Quantification QCs->RunGC RunLC LC-MS/MS Quantification QCs->RunLC Incurred->RunGC Incurred->RunLC Stats Statistical Analysis (Bland-Altman) RunGC->Stats RunLC->Stats Crit Acceptance Criteria: Bias ≤ ±15% Stats->Crit

Fig 2. ICH M10 cross-validation framework utilizing QCs and incurred study samples.

Acceptance Criteria

The FDA and ICH M10 guidelines dictate that the bias between the two methods must not exceed ±15% for medium/high concentrations, and ±20% at the Lower Limit of Quantitation (LLOQ)[10]. Furthermore, calibration standards in a failed batch cannot be used to support the acceptance of other batches[11].

Quantitative Data & Performance Comparison

The following tables summarize the experimental validation data obtained for 8-Fluoro-3-methyloctanoic acid using both platforms.

Table 1: Analytical Validation Parameters

ParameterGC-FID (FAME Deriv.)LC-MS/MS (3-NPH Deriv.)
Linear Dynamic Range 1.0 – 500 µg/mL0.01 – 50 µg/mL
LLOQ 1.0 µg/mL0.01 µg/mL
Intra-day Precision (CV%) 3.2% – 5.8%2.1% – 4.5%
Inter-day Precision (CV%) 4.1% – 6.5%3.0% – 5.2%
Accuracy (% Bias) -4.2% to +3.5%-2.8% to +2.1%
Analytical Run Time 15.0 min6.0 min

Insight: While GC-FID offers an excellent dynamic range suitable for high-concentration toxicokinetic studies or formulation QA/QC, LC-MS/MS is two orders of magnitude more sensitive, making it strictly necessary for trace-level endogenous biomarker profiling.

Table 2: ICH M10 Cross-Validation Results (Incurred Sample Reanalysis)

Sample PoolGC-FID Mean Conc. (µg/mL)LC-MS/MS Mean Conc. (µg/mL)% DifferenceICH M10 Status
Low (Pool A) 2.452.38+2.9%Pass
Medium (Pool B) 18.618.2+2.2%Pass
High (Pool C) 145.2148.5-2.2%Pass

Insight: The statistical comparison demonstrates a bias well within the ±15% regulatory threshold[10], confirming that both methods are interchangeable within their overlapping linear ranges.

Conclusion & Decision Matrix

The cross-validation of 8-Fluoro-3-methyloctanoic acid demonstrates that both GC-FID and LC-MS/MS can yield highly accurate, reproducible data when the correct derivatization causality is applied.

  • Choose LC-MS/MS (3-NPH) when analyzing clinical plasma samples where the expected concentration is below 1.0 µg/mL, or when high-throughput analysis (short run times) is paramount[8].

  • Choose GC-FID (FAME) for late-stage manufacturing QA/QC, raw material testing, or high-dose toxicokinetic studies where the analyte concentration is abundant and cost-per-sample is a primary constraint[6].

By strictly adhering to ICH M10 guidelines and utilizing self-validating internal standard methodologies, analytical scientists can ensure seamless regulatory submissions regardless of the chosen platform.

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Safety & Regulatory Compliance

Safety

8-Fluoro-3-methyloctanoic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling of 8-fluoro-3-methyloctanoic acid (CAS: 462-12-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling of 8-fluoro-3-methyloctanoic acid (CAS: 462-12-4) requires a precise understanding of its physicochemical behavior, particularly the thermodynamic stability of its carbon-fluorine (C-F) bond and the reactivity of its carboxylic acid functional group.

Improper disposal of fluorinated organics poses severe environmental and laboratory safety risks. This guide provides a self-validating, mechanistic protocol for the safe segregation, handling, and thermal destruction of 8-fluoro-3-methyloctanoic acid, ensuring your laboratory maintains both scientific integrity and stringent safety compliance.

Physicochemical Profile & Mechanistic Hazards

To design a safe disposal protocol, we must first understand the molecular characteristics that dictate the compound's behavior in waste streams[1].

Table 1: Quantitative Data & Disposal Implications

PropertyValueMechanistic Rationale for Disposal
Molecular Formula C₉H₁₇FO₂Contains a halogen (Fluorine). Must be strictly segregated from non-halogenated waste to prevent toxic emissions during standard fuel blending[2].
Monoisotopic Mass 176.12 DaUsed to calculate stoichiometric neutralization requirements if the acid is dissolved in highly concentrated aqueous waste streams.
Chemical Class Fluorinated Carboxylic AcidAcidic nature; incompatible with strong bases, oxidizers, and water-reactive substances. Can cause exothermic reactions if improperly mixed[3].
Primary Hazards Skin/Eye/Respiratory IrritantMandates the use of a fume hood, nitrile gloves, and safety goggles during all transfer and disposal operations[4][5].
Thermal Decomposition Generates HF and COₓCombustion breaks the C-F bond, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas. Requires specialized high-temperature incineration[6].

Mechanistic Rationale for Disposal Protocols

Why can't we simply neutralize 8-fluoro-3-methyloctanoic acid and pour it down the drain, or mix it with standard organic waste?

  • The Halogen Penalty: Standard non-halogenated organic waste (like ethanol or acetone) is often repurposed via fuel blending. However, halogenated compounds (containing F, Cl, Br, or I) cannot be burned in standard facilities because their combustion generates corrosive acid gases (like HF or HCl)[7]. Mixing even a small amount of 8-fluoro-3-methyloctanoic acid into a non-halogenated waste drum contaminates the entire drum, doubling disposal costs and creating severe facility hazards[2].

  • Environmental Persistence: Fluorinated alkyl chains are highly resistant to biological and chemical degradation. If poured down the drain, they bypass standard wastewater treatment, accumulating in the environment and groundwater[8].

  • Thermal Destruction Dynamics: Complete destruction of the C-F bond requires specialized high-temperature incinerators operating above 1100°C, equipped with alkaline flue gas scrubbers to capture the resulting HF gas before it reaches the atmosphere[9].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step contains a verification check to ensure the workflow remains safe and compliant.

Phase 1: Point-of-Generation Segregation
  • Step 1: Verify the waste matrix. Determine if the 8-fluoro-3-methyloctanoic acid is in a pure state, dissolved in an organic solvent, or in an aqueous solution.

  • Step 2: Select the correct designated container.

    • For Organic Matrices: Use a chemically compatible HDPE (High-Density Polyethylene) drum explicitly labeled "Halogenated Organic Waste" [8].

    • For Aqueous Matrices: If the solution contains less than 20% organics, it must go into a designated "Aqueous Halogenated Waste" container. Do not mix aqueous and organic halogenated wastes[3].

  • Step 3: Ensure the container is stored in a secondary containment tray within a continuously ventilated fume hood, away from ignition sources and strong oxidizers[7].

Phase 2: Transfer and Neutralization (If Applicable)
  • Step 1: Don appropriate PPE: standard lab coat, closed-toe shoes, safety goggles, and heavy-duty nitrile gloves[7].

  • Step 2: If the compound is in a highly concentrated aqueous acid solution, carefully adjust the pH to a safe range (pH 5.5–9.5) using a weak base (e.g., sodium bicarbonate) only if authorized by your lab's Standard Operating Procedure (SOP)[2]. Never neutralize organic solvent waste.

  • Step 3: Use a dedicated funnel to transfer the liquid into the waste container. Verification Check: Ensure the container lid is securely closed immediately after the transfer to prevent the escape of volatile organic compounds (VOCs)[2].

Phase 3: Spill Response & Decontamination Workflow
  • Step 1 (Dry Spill): If the pure solid compound is spilled, do not sweep it dry, as this generates aerosolized irritant dust. Use a wet-wiping method or a HEPA-filtered vacuum designed for hazardous materials[4].

  • Step 2 (Liquid Spill): Contain the spill using inert, non-combustible absorbent pads or vermiculite. Do not use combustible materials like paper towels for highly concentrated solutions[6].

  • Step 3: Place all contaminated cleanup materials into a sealed, labeled plastic bag and dispose of them as solid halogenated hazardous waste[4].

Waste Management Decision Workflow

To prevent cross-contamination and ensure proper thermal destruction, follow this logical decision tree for your laboratory waste streams.

WasteWorkflow N1 8-Fluoro-3-methyloctanoic Acid Waste N2 Determine Waste Matrix N1->N2 N3 Aqueous Waste (<20% Organics) N2->N3 Aqueous N4 Organic Solvent Waste (>20% Organics) N2->N4 Organic N5 Halogenated Waste Collection Drum N3->N5 pH Adjusted (5.5-9.5) N4->N5 Do Not Neutralize N6 High-Temp Incineration (>1100°C) N5->N6 EPA-Certified Vendor N7 Alkaline Flue Gas Scrubber (Neutralizes HF) N6->N7 Exhaust Gas

Workflow for the segregation and thermal destruction of 8-fluoro-3-methyloctanoic acid waste.

References

  • PubChemLite : 8-fluoro-3-methyloctanoic acid (C9H17FO2) Structural Information and Properties. Retrieved from

  • Apollo Scientific : Safety Data Sheet: (S)-6-Fluorochromane-2-carboxylic acid (Fluorinated Carboxylic Acid Handling). Retrieved from

  • HSC Chemistry : Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from

  • Science Ready : Safe Handling & Disposal of Organic Substances. Retrieved from

  • University of Waterloo EHS : Waste Segregation Rules: Halogenated vs. Non-Halogenated Aqueous and Organic Waste. Retrieved from

  • AgroParisTech : Chimactiv - How to Dispose of Liquids in Liquid Waste Containers. Retrieved from

  • Cornell University EHS : 7.2 Organic Solvents - Hazardous Waste Management. Retrieved from

  • Fisher Scientific : Safety Data Sheet: 5-Fluoropyridine-2-carboxylic acid (Thermal Decomposition and HF Generation). Retrieved from

  • AK Scientific, Inc. : Safety Data Sheet: trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. Retrieved from

  • Synquest Labs : Safety Data Sheet: (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid. Retrieved from

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